Dagrocorat hydrochloride
Description
Propriétés
IUPAC Name |
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N2O2.ClH/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20;/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35);1H/t23-,27+,28-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZSINDEDTWTB-KKVPRZDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044535-61-6 | |
| Record name | 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-, hydrochloride (1:1), (4bS,7R,8aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-0251802 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAGROCORAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL45KV749O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dagrocorat Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for the treatment of inflammatory conditions such as rheumatoid arthritis. As the active metabolite of the prodrug fosdagrocorat, its mechanism of action is centered on the differential regulation of the glucocorticoid receptor (GR), aiming to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing their associated adverse effects. This technical guide provides a comprehensive overview of the core mechanism of action of dagrocorat, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Dissociated Agonism of the Glucocorticoid Receptor
Dagrocorat is classified as a dissociated agonist of the glucocorticoid receptor (GR). This means it selectively modulates the downstream signaling pathways of the GR, primarily favoring the transrepression pathway, which is associated with anti-inflammatory effects, over the transactivation pathway, which is linked to many of the undesirable side effects of conventional glucocorticoids.[1][2]
Upon binding to the cytosolic GR, dagrocorat induces a conformational change in the receptor, leading to its translocation into the nucleus. Here, the dagrocorat-GR complex primarily interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This process, known as transrepression, is central to its anti-inflammatory efficacy. In contrast, the ability of the dagrocorat-GR complex to directly bind to glucocorticoid response elements (GREs) on DNA and initiate the transcription of genes associated with metabolic side effects (transactivation) is significantly reduced compared to full GR agonists.[3][4]
This "dissociation" between transrepression and transactivation is the cornerstone of the therapeutic hypothesis for dagrocorat, positioning it as a potentially safer alternative to traditional corticosteroid therapy.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound, demonstrating its high affinity for the glucocorticoid receptor and its functional activity profile.
| Parameter | Assay Type | Species | Value | Reference |
| Binding Affinity | ||||
| IC50 | Glucocorticoid Receptor Fluorescence Polarization Ligand Binding Assay | Human | 1.31 nM | [5] |
| Functional Activity | ||||
| IC50 | Transrepression (inhibition of LPS-induced TNF-alpha release) | Human (whole blood) | 35 nM | [5] |
| IC50 | Transactivation (inhibition of dexamethasone-induced transactivation) | Human (ChaGoK1 cells) | 8.9 nM | [5] |
| Drug Metabolism | ||||
| IC50 | CYP3A Inhibition (time-dependent reversible) | Human (liver microsomes) | 1.3 µM | [6] |
| Ki | CYP2D6 Inhibition (time-dependent reversible) | Human (liver microsomes) | 0.57 µM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the activity of dagrocorat.
Caption: Glucocorticoid Receptor Signaling Pathway Modulation by Dagrocorat.
Caption: Experimental Workflow for In Vitro Evaluation of Dagrocorat.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)
-
Objective: To determine the binding affinity of dagrocorat to the human glucocorticoid receptor.
-
Principle: This assay measures the competition between a fluorescently labeled GR ligand and an unlabeled test compound (dagrocorat) for binding to the full-length GR protein. The change in polarization of the fluorescent signal is proportional to the amount of fluorescent ligand displaced by the test compound.
-
Materials:
-
Full-length human glucocorticoid receptor protein.
-
Fluorescently labeled GR ligand (e.g., Fluormone™ GS1 Red).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
This compound stock solution (in DMSO).
-
Microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a serial dilution of dagrocorat in the assay buffer.
-
In a microplate, add the GR protein, the fluorescently labeled GR ligand, and the diluted dagrocorat or vehicle control.
-
Incubate the plate at room temperature for a specified period (e.g., 4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition of fluorescent ligand binding at each concentration of dagrocorat.
-
Plot the percentage of inhibition against the logarithm of the dagrocorat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Transrepression Assay (Inhibition of LPS-induced TNF-α Release)
-
Objective: To assess the ability of dagrocorat to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Principle: This assay uses human whole blood stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the release of TNF-α. The ability of dagrocorat to suppress this release is quantified.
-
Materials:
-
Fresh human whole blood.
-
Lipopolysaccharide (LPS).
-
This compound stock solution (in DMSO).
-
Culture medium (e.g., RPMI 1640).
-
TNF-α quantification kit (e.g., AlphaLISA).
-
-
Procedure:
-
Prepare a serial dilution of dagrocorat in the culture medium.
-
In a microplate, pre-incubate the whole blood with the diluted dagrocorat or vehicle control for a specified time (e.g., 45 minutes).
-
Add LPS to each well to stimulate TNF-α production and incubate for an extended period (e.g., 18 hours).
-
Centrifuge the plate to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using a suitable method such as AlphaLISA.
-
Calculate the percentage of inhibition of TNF-α release at each concentration of dagrocorat.
-
Plot the percentage of inhibition against the logarithm of the dagrocorat concentration and fit the data to determine the IC50 value.
-
Transactivation Assay (Inhibition of Dexamethasone-induced Reporter Gene Expression)
-
Objective: To evaluate the antagonist activity of dagrocorat on GR-mediated gene transactivation.
-
Principle: A reporter cell line containing a GR-responsive reporter gene (e.g., β-galactosidase) is stimulated with a full GR agonist (dexamethasone) to induce reporter gene expression. The ability of dagrocorat to inhibit this induction is measured.
-
Materials:
-
A human cell line expressing the glucocorticoid receptor and a GR-responsive reporter gene (e.g., ChaGo-K1 cells).
-
Dexamethasone.
-
This compound stock solution (in DMSO).
-
Cell culture medium and reagents.
-
Reagents for quantifying the reporter gene product.
-
-
Procedure:
-
Seed the reporter cells in a microplate and allow them to adhere.
-
Treat the cells with a fixed concentration of dexamethasone in the presence of a serial dilution of dagrocorat or vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the activity of the reporter gene product (e.g., β-galactosidase activity).
-
Calculate the percentage of inhibition of dexamethasone-induced reporter gene expression at each concentration of dagrocorat.
-
Plot the percentage of inhibition against the logarithm of the dagrocorat concentration to determine the IC50 value for antagonist activity.
-
Conclusion
This compound's mechanism of action as a selective glucocorticoid receptor modulator, characterized by its high binding affinity and preferential transrepression activity, represents a targeted approach to anti-inflammatory therapy. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and further investigating the pharmacological properties of this compound. The ability to dissociate the anti-inflammatory effects from the metabolic side effects of glucocorticoids holds significant promise for the development of safer and more effective treatments for a range of inflammatory and autoimmune diseases. Although the clinical development of dagrocorat was discontinued, the principles of its mechanism of action continue to inform the design of next-generation SGRMs.
References
- 1. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dagrocorat - Wikipedia [en.wikipedia.org]
- 3. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dagrocorat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
Dagrocorat Hydrochloride: A Deep Dive into a Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, primarily in rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), Dagrocorat was designed to dissociate the anti-inflammatory effects of glucocorticoids, mediated by transrepression, from their adverse metabolic effects, which are largely driven by transactivation. This technical guide provides a comprehensive overview of the preclinical and clinical data on Dagrocorat and its prodrug, Fosdagrocorat (PF-04171327), with a focus on its mechanism of action, pharmacological profile, and clinical efficacy.
Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is limited by a wide range of side effects. The therapeutic actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The binding of a glucocorticoid to GR can lead to two distinct downstream signaling pathways:
-
Transrepression: The activated GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This pathway is thought to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The activated GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression. This pathway is associated with many of the metabolic side effects of glucocorticoids, such as hyperglycemia and osteoporosis.
SGRMs are a class of compounds designed to selectively engage the transrepression pathway while minimizing transactivation, thereby offering a potentially improved therapeutic window compared to traditional glucocorticoids.
This compound: Chemical and Physical Properties
Dagrocorat is a non-steroidal molecule with a complex chemical structure. Its hydrochloride salt is the form that has been used in pharmaceutical development.
| Property | Value |
| Chemical Name | (4bS,7R,8aR)-4b-Benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide hydrochloride |
| Molecular Formula | C29H30ClF3N2O2 |
| Molecular Weight | 531.01 g/mol |
| CAS Number | 1044535-61-6 |
| Appearance | Off-white to light yellow solid |
Mechanism of Action
Dagrocorat acts as a partial agonist of the glucocorticoid receptor. Its selectivity is believed to stem from its ability to induce a specific conformational change in the GR, favoring the monomeric state that engages in transrepression over the dimeric state required for transactivation.
Pharmacological Profile
Binding Affinity and Selectivity
Dagrocorat exhibits high affinity for the human glucocorticoid receptor. Its selectivity has been a key focus of its development, aiming to minimize off-target effects at other steroid receptors.
| Receptor | Assay Type | Parameter | Value | Reference |
| Glucocorticoid Receptor (GR) | Fluorescence Polarization | IC50 | 1.31 nM | |
| Glucocorticoid Receptor (GR) | Transrepression (LPS-induced TNF-alpha release) | pIC50 | 7.46 (IC50 ≈ 35 nM) | |
| Glucocorticoid Receptor (GR) | Transactivation (dexamethasone-induced) | pIC50 | 8.05 (IC50 ≈ 8.9 nM) |
No comprehensive public data is available for the binding affinities of Dagrocorat to the Progesterone Receptor (PR), Androgen Receptor (AR), Mineralocorticoid Receptor (MR), and Estrogen Receptor (ER).
Pharmacokinetics
Dagrocorat is the active metabolite of the prodrug Fosdagrocorat. Fosdagrocorat was developed to improve the pharmacokinetic properties of Dagrocorat. Following oral administration, Fosdagrocorat is rapidly converted to Dagrocorat.
| Parameter | Species | Value |
| Active Metabolite | Human | PF-00251802 (Dagrocorat) |
| Further Metabolite | Human | PF-04015475 |
| CYP Inhibition (Dagrocorat) | Human Liver Microsomes | CYP3A (IC50 = 1.3 µM), CYP2D6 (Ki = 0.57 µM) |
Preclinical Studies
Preclinical studies have been conducted to evaluate the efficacy and safety of Dagrocorat and Fosdagrocorat in various models.
In Vitro Anti-inflammatory Activity
Dagrocorat has demonstrated potent anti-inflammatory effects in vitro, consistent with its mechanism of action. A key assay to assess the transrepression activity of SGRMs is the inhibition of lipopolysaccharide (LPS)-induced cytokine production in immune cells.
In Vivo Models of Arthritis
The efficacy of Fosdagrocorat has been evaluated in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in rodents. These studies have been crucial in establishing the proof-of-concept for its anti-inflammatory and disease-modifying potential. While specific protocols from proprietary studies are not publicly available, a general methodology for such studies is outlined below.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Male rodents (e.g., DBA/1 mice) are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is typically given 21 days later.
-
Treatment: Once arthritis is established (typically around day 25-30), animals are randomized to receive daily oral doses of Fosdagrocorat, a positive control (e.g., prednisone), or vehicle.
-
Assessment of Disease Activity: Disease severity is monitored regularly by scoring paw swelling and erythema. Body weight and overall health are also monitored.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and biomarkers of bone turnover.
Clinical Development in Rheumatoid Arthritis
Fosdagrocorat has undergone Phase I and Phase II clinical trials for the treatment of rheumatoid arthritis.
Phase II Clinical Trial (NCT01393639)
A key Phase IIb, randomized, double-blind, placebo- and active-controlled study evaluated the efficacy and safety of various doses of Fosdagrocorat in patients with moderate to severe rheumatoid arthritis on a stable background of methotrexate.
Study Design:
-
Participants: 323 patients with active RA.
-
Interventions:
-
Fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg) once daily
-
Prednisone (5 mg or 10 mg) once daily
-
Placebo once daily
-
-
Duration: 8 weeks of treatment followed by a 4-week taper period.
-
Primary Endpoints:
-
American College of Rheumatology 20% improvement (ACR20) response at week 8.
-
Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio [uNTx:uCr]) at week 8.
-
Key Efficacy Results:
| Treatment Group | ACR20 Response Rate at Week 8 (%) | Change from Baseline in DAS28-4(CRP) at Week 2 |
| Fosdagrocorat 10 mg | 69% | -1.69 |
| Fosdagrocorat 15 mg | 73% | Not reported in this specific study |
| Fosdagrocorat 25 mg | Not included in this study | -2.22 |
| Prednisone 5 mg | 51% | -1.17 |
| Prednisone 10 mg | 71% | Not reported in this specific study |
| Placebo | 37% | -0.96 |
Data compiled from multiple Phase II studies for comprehensive overview.
Key Safety and Biomarker Findings:
-
Fosdagrocorat at 10 mg and 15 mg demonstrated efficacy similar to 10 mg of prednisone.
-
The effects on bone formation biomarkers (P1NP) for Fosdagrocorat 1 mg, 5 mg, and 10 mg were non-inferior to prednisone 5 mg.
-
All doses of Fosdagrocorat were reported to reduce glycosylated hemoglobin (HbA1c) levels.
Conclusion and Future Directions
This compound, as a selective glucocorticoid receptor modulator, has demonstrated a promising pharmacological profile with potent anti-inflammatory effects. Clinical trials with its prodrug, Fosdagrocorat, in rheumatoid arthritis have shown comparable efficacy to standard glucocorticoid therapy with potential for an improved safety profile, particularly concerning bone metabolism. However, the development of Dagrocorat and Fosdagrocorat was discontinued, and they have not been marketed. The reasons for discontinuation have not been fully disclosed in the public domain.
Despite the halt in its development, the data generated for Dagrocorat contributes valuable insights into the field of SGRMs. The principle of dissociating the transrepression and transactivation pathways of the glucocorticoid receptor remains a compelling strategy for developing safer and more effective anti-inflammatory therapies. Further research in this area, building upon the lessons learned from compounds like Dagrocorat, holds the potential to address significant unmet medical needs in a variety of inflammatory and autoimmune diseases.
Dagrocorat Hydrochloride: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis.[1] As a non-steroidal, steroidal-like compound, it was designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially mitigating their associated adverse effects.[1] Dagrocorat is a partial agonist of the glucocorticoid receptor (GR) and is the active metabolite of the prodrug fosdagrocorat (PF-04171327).[2] Although its clinical development was discontinued during Phase I trials, the pharmacological profile of dagrocorat provides valuable insights into the development of dissociated GR agonists.[1] This technical guide offers an in-depth review of the available preclinical and early clinical data on this compound.
Mechanism of Action
This compound exerts its effects as a selective, high-affinity partial agonist of the glucocorticoid receptor.[2][3] The prevailing hypothesis for the action of SGRMs like dagrocorat is the differential regulation of gene expression through transrepression and transactivation. It is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, where the GR complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. Conversely, many of the undesirable side effects are thought to arise from transactivation, where the GR directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. Dagrocorat was designed to preferentially induce transrepression over transactivation, thereby "dissociating" the desired anti-inflammatory effects from the unwanted metabolic and other side effects.
Pharmacodynamics
Receptor Binding and Functional Activity
Dagrocorat demonstrates high-affinity binding to the human glucocorticoid receptor. In vitro assays have quantified its binding and functional potency.
Table 1: In Vitro Pharmacodynamic Properties of Dagrocorat
| Parameter | Assay Type | Species | Value |
| GR Binding Affinity (IC50) | Fluorescence Polarization | Human | 1.31 nM |
| Transrepression (IC50) | Inhibition of LPS-induced TNF-α release | Human | 35 nM |
| Transactivation (IC50) | Inhibition of dexamethasone-induced transactivation | Human | 8.9 nM |
Experimental Protocols
While detailed, step-by-step proprietary protocols are not publicly available, the principles of the assays used to characterize dagrocorat can be described as follows:
-
Glucocorticoid Receptor Binding Assay (Fluorescence Polarization): This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled GR ligand from the purified, full-length human glucocorticoid receptor. The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound, from which the IC50 is determined.
References
In Vitro Characterization of Dagrocorat Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dagrocorat hydrochloride (PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR) that has been investigated for the treatment of rheumatoid arthritis. As a non-steroidal selective glucocorticoid receptor modulator (SGRM), Dagrocorat was designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially reducing the incidence of adverse effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the relevant biological pathways and experimental workflows.
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is associated with significant side effects. The development of Selective Glucocorticoid Receptor Modulators (SGRMs) like Dagrocorat represents a therapeutic strategy to dissociate the beneficial anti-inflammatory effects (primarily mediated by transrepression) from the detrimental metabolic and endocrine effects (largely associated with transactivation). Dagrocorat is described as a "dissociable" agonist, suggesting a preference for the transrepression pathway. This guide will delve into the in vitro data that substantiates this profile.
Pharmacological Profile: Interaction with the Glucocorticoid Receptor
Dagrocorat is a high-affinity ligand for the glucocorticoid receptor. Its characterization as a partial agonist is based on its ability to elicit a submaximal response compared to full agonists like dexamethasone in transactivation assays, while effectively repressing pro-inflammatory signaling pathways.
Quantitative Data Summary
While specific binding affinity values (Kᵢ or Kₔ) and detailed transactivation/transrepression data for Dagrocorat are not publicly available in the reviewed literature, the following table outlines the types of in vitro assays typically used to characterize SGRMs and the expected profile for a compound like Dagrocorat.
| Parameter | Assay Type | Expected Value/Result for Dagrocorat |
| Receptor Binding Affinity | Competitive Radioligand Binding Assay | High affinity, likely in the low nanomolar range (nM) |
| GR Transactivation Potency | Glucocorticoid Response Element (GRE)-driven Reporter Gene Assay | Partial agonism; lower Emax and potentially different EC₅₀ compared to full agonists (e.g., dexamethasone) |
| GR Transrepression Potency | NF-κB or AP-1 driven Reporter Gene Assay | Potent inhibition of pro-inflammatory signaling (e.g., TNF-α induced NF-κB activation) |
Experimental Protocols
Objective: To determine the binding affinity (Kᵢ) of Dagrocorat for the human glucocorticoid receptor.
Methodology:
-
Preparation of GR-containing cell lysates: Human cells overexpressing the glucocorticoid receptor (e.g., A549 cells) are cultured and harvested. The cells are lysed to release the cytosolic fraction containing the GR.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cell lysate in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound radioligand is then separated from receptor-bound radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of Dagrocorat. The IC₅₀ (the concentration of Dagrocorat that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Objective: To assess the ability of Dagrocorat to activate gene expression through the glucocorticoid response element (GRE).
Methodology:
-
Cell Culture and Transfection: A suitable human cell line (e.g., HEK293 or A549) is co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a GRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Compound Treatment: The transfected cells are treated with increasing concentrations of this compound or a full agonist control (e.g., dexamethasone).
-
Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter gene activity is plotted against the compound concentration. A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) for Dagrocorat, which is then compared to the full agonist.
Objective: To evaluate the ability of Dagrocorat to repress the activity of the pro-inflammatory transcription factor NF-κB.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HeLa or A549) are co-transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene.
-
Compound Pre-treatment and Stimulation: The cells are pre-treated with increasing concentrations of this compound for a defined period. Subsequently, they are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.
-
Cell Lysis and Reporter Gene Assay: Following stimulation, the cells are lysed, and the reporter gene activity is quantified.
-
Data Analysis: The inhibition of TNF-α-induced reporter gene activity is plotted against the concentration of Dagrocorat. An IC₅₀ value, representing the concentration at which Dagrocorat inhibits 50% of the NF-κB activity, is determined.
Interaction with Cytochrome P450 Enzymes
Dagrocorat has been shown to be a time-dependent reversible inhibitor of key drug-metabolizing enzymes.
Quantitative Data Summary
| Enzyme | Parameter | Value (μM) | System |
| CYP3A | IC₅₀ | 1.3 | Human Liver Microsomes |
| CYP2D6 | Kᵢ | 0.57 | Human Liver Microsomes |
Data sourced from MedChemExpress and APExBIO product descriptions.[1][2]
Experimental Protocol: CYP Inhibition Assay (Human Liver Microsomes)
Objective: To determine the inhibitory potential of Dagrocorat on major CYP450 isoforms.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (as a cofactor), and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, bufuralol for CYP2D6).
-
Inhibitor Addition: this compound is added to the incubation mixture at various concentrations. For time-dependent inhibition, a pre-incubation of Dagrocorat with the microsomes and NADPH-generating system is performed before the addition of the probe substrate.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the probe substrate (or NADPH for time-dependent assays) and incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of Dagrocorat is compared to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the Dagrocorat concentration. For time-dependent inhibition, the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibition constant (Kᵢ) are determined from the data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by Dagrocorat and the general workflow for its in vitro characterization.
Caption: Glucocorticoid Receptor signaling pathways modulated by Dagrocorat.
Caption: General workflow for the in vitro characterization of Dagrocorat.
Conclusion
The in vitro characterization of this compound indicates that it is a selective, high-affinity partial agonist of the glucocorticoid receptor. Its profile suggests a dissociation between the transrepression and transactivation pathways, which is a desirable characteristic for a novel anti-inflammatory agent. Furthermore, its interaction with key CYP450 enzymes has been quantified, providing important information for potential drug-drug interactions. This technical guide provides a foundational understanding of the in vitro properties of Dagrocorat, though further detailed studies would be necessary to fully elucidate its complete pharmacological profile.
References
The Dissociated Glucocorticoid Receptor Agonist: A Technical Overview of Dagrocorat Hydrochloride's Impact on Cellular Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways modulated by Dagrocorat hydrochloride (PF-00251802), a selective glucocorticoid receptor modulator (SGRM). Developed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to elucidate the compound's effects. Dagrocorat, and its prodrug Fosdagrocorat (PF-04171327), represent a therapeutic approach designed to separate the anti-inflammatory effects of glucocorticoids from their associated adverse metabolic effects.
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
Dagrocorat is a non-steroidal, selective partial agonist of the glucocorticoid receptor (GR)[1][2][3][4][5][6]. The primary mechanism of action of Dagrocorat is centered on the principle of "dissociated" agonism, which involves the differential regulation of the two main signaling pathways of the GR: transrepression and transactivation.
Transrepression: This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids. The Dagrocorat-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.
Transactivation: In this pathway, GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their transcription. This pathway is associated with many of the undesirable side effects of glucocorticoid therapy, such as metabolic dysregulation and bone density loss.
Dagrocorat is designed to preferentially induce transrepression while having a reduced effect on transactivation, thus aiming for a profile with potent anti-inflammatory activity and an improved safety margin compared to traditional glucocorticoids.
Cellular Signaling Pathways Modulated by Dagrocorat
The cellular effects of Dagrocorat are primarily mediated through its modulation of the glucocorticoid receptor, leading to the downstream regulation of key inflammatory signaling cascades.
The Glucocorticoid Receptor Signaling Pathway
Upon binding to the cytoplasmic GR, Dagrocorat induces a conformational change in the receptor, causing it to translocate to the nucleus. Within the nucleus, the Dagrocorat-GR complex primarily engages in protein-protein interactions with NF-κB and AP-1, effectively blocking their ability to promote the transcription of pro-inflammatory genes. This "tethering" mechanism is the cornerstone of its anti-inflammatory action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it drives the expression of numerous pro-inflammatory genes. Dagrocorat, through the GR, interferes with this process, leading to a reduction in the production of inflammatory mediators.
AP-1 Signaling Pathway
Similar to NF-κB, AP-1 is a transcription factor that plays a crucial role in the inflammatory process by regulating the expression of genes involved in inflammation and immune responses. Dagrocorat's transrepressive activity extends to the inhibition of AP-1, further contributing to its anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical and preclinical investigations of Dagrocorat and its prodrug, Fosdagrocorat.
Table 1: Clinical Efficacy of Fosdagrocorat in Rheumatoid Arthritis (Phase IIb Study)[7][8][9][10]
| Endpoint (Week 8) | Fosdagrocorat 10 mg | Fosdagrocorat 15 mg | Prednisone 10 mg | Placebo |
| ACR20 Response Rate | 69% | 73% | 71% | 37% |
| Change from Baseline in DAS28-4(CRP) | - | - | - | - |
| Note: Specific values for DAS28-4(CRP) change from baseline were not provided in the abstract. |
Table 2: Effect of Fosdagrocorat on Bone Biomarkers (Phase IIb Study)[7][8][9][10]
| Biomarker (Week 8) | Fosdagrocorat 1 mg | Fosdagrocorat 5 mg | Fosdagrocorat 10 mg | Prednisone 5 mg |
| % Change in P1NP | Met non-inferiority | Met non-inferiority | Met non-inferiority | - |
| % Change in uNTx:uCr | Varied considerably | Varied considerably | Varied considerably | - |
| Note: P1NP (procollagen type 1 N-terminal peptide) is a marker of bone formation. uNTx:uCr (urinary N-telopeptide to urinary creatinine ratio) is a marker of bone resorption. |
Table 3: In Vitro Activity of Dagrocorat (PF-00251802)[3][4]
| Assay | Parameter | Value |
| CYP Inhibition | CYP3A IC50 | 1.3 µM |
| CYP2D6 Ki | 0.57 µM |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key experiments to characterize the cellular effects of Dagrocorat.
Experimental Workflow: In Vitro Characterization of a Selective Glucocorticoid Receptor Modulator
Glucocorticoid Receptor Binding Assay
-
Objective: To determine the binding affinity of Dagrocorat for the glucocorticoid receptor.
-
Methodology: A competitive binding assay is performed using radiolabeled dexamethasone and a source of GR (e.g., cell lysates from cells overexpressing GR).
-
Prepare a reaction mixture containing a fixed concentration of radiolabeled dexamethasone and the GR preparation.
-
Add increasing concentrations of unlabeled Dagrocorat to the reaction mixture.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Separate bound from unbound radioligand (e.g., via filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of Dagrocorat that inhibits 50% of the specific binding of the radioligand.
-
Transactivation Assay (GRE-Luciferase Reporter Assay)[11][12][13][14][15][16][17]
-
Objective: To quantify the ability of Dagrocorat to activate gene transcription via GREs.
-
Methodology: A cell-based reporter gene assay is utilized.
-
Culture a suitable cell line (e.g., A549 or HEK293) that endogenously or exogenously expresses the GR.
-
Transfect the cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs. A constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treat the transfected cells with varying concentrations of Dagrocorat or a known GR agonist (e.g., dexamethasone) as a positive control.
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Plot the dose-response curve and determine the EC50 (concentration for 50% maximal activation) and maximal efficacy relative to the positive control.
-
Transrepression Assay (NF-κB or AP-1 Luciferase Reporter Assay)[12][14][18][19][20]
-
Objective: To measure the inhibitory effect of Dagrocorat on NF-κB or AP-1-mediated transcription.
-
Methodology: A cell-based reporter gene assay is employed.
-
Culture a suitable cell line (e.g., HEK293) expressing the GR.
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by a promoter containing NF-κB or AP-1 binding sites. Co-transfect with a normalization reporter.
-
Pre-treat the cells with varying concentrations of Dagrocorat.
-
Stimulate the cells with an appropriate inducer of the target pathway (e.g., TNF-α for NF-κB, or PMA for AP-1).
-
After incubation, measure the luciferase activity as described for the transactivation assay.
-
Calculate the percent inhibition of the stimulated signal at each concentration of Dagrocorat and determine the IC50 value.
-
Pro-inflammatory Cytokine Release Assay[21][22][23][24][25]
-
Objective: To assess the ability of Dagrocorat to inhibit the production and release of pro-inflammatory cytokines from immune cells.
-
Methodology: An in vitro cell-based assay using human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line.
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Culture the PBMCs in appropriate media.
-
Pre-treat the cells with various concentrations of Dagrocorat.
-
Stimulate the cells with an inflammatory stimulus (e.g., lipopolysaccharide [LPS] or anti-CD3/anti-CD28 antibodies).
-
After an incubation period (typically 24-48 hours), collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Determine the concentration-dependent inhibition of cytokine release by Dagrocorat and calculate IC50 values.
-
References
- 1. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Dagrocorat - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
An In-depth Technical Guide to Dagrocorat Hydrochloride and its Prodrug Fosdagrocorat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dagrocorat hydrochloride and its phosphate ester prodrug, fosdagrocorat (PF-04171327), represent a class of non-steroidal selective glucocorticoid receptor modulators (SGRMs) developed for the treatment of inflammatory conditions, most notably rheumatoid arthritis (RA).[1][2] The core therapeutic strategy behind these compounds is to dissociate the anti-inflammatory effects of glucocorticoids (GCs), primarily mediated by transrepression, from the adverse metabolic and systemic effects, which are largely attributed to transactivation.[3][4] Fosdagrocorat, the orally bioavailable prodrug, is rapidly converted to dagrocorat (PF-00251802), the active moiety.[5][6] Clinical trials have demonstrated that fosdagrocorat can achieve efficacy comparable to traditional glucocorticoids like prednisone but with an improved safety profile, particularly concerning effects on bone metabolism.[3][7] Although development was discontinued, the data from these studies provide valuable insights into the potential of SGRMs in inflammatory disease therapy.[1]
Mechanism of Action: Selective Glucocorticoid Receptor Modulation
Dagrocorat is a partial agonist of the glucocorticoid receptor (GR).[2][8] The therapeutic rationale for SGRMs like dagrocorat is based on the differential regulation of gene expression by the GR, a ligand-dependent transcription factor.[9]
-
Transrepression (Anti-inflammatory Action): In its monomeric form, the ligand-bound GR can interact with and inhibit pro-inflammatory transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). This "tethering" mechanism blocks the transcription of inflammatory cytokines, chemokines, and adhesion molecules, which is the primary driver of the anti-inflammatory effects of glucocorticoids.[10][11]
-
Transactivation (Associated with Side Effects): As a homodimer, the GR binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[9][12] This binding typically leads to the upregulation of genes involved in metabolic processes, which can result in side effects like osteoporosis, hyperglycemia, and muscle atrophy.[12][13]
Dagrocorat is designed to preferentially induce the transrepression pathway while minimizing transactivation, thereby uncoupling the desired anti-inflammatory benefits from the unwanted metabolic side effects.[3][7]
Figure 1: Mechanism of Action of Fosdagrocorat/Dagrocorat.
Pharmacokinetics
Fosdagrocorat is a phosphate ester prodrug designed to improve the oral bioavailability of dagrocorat.[1][5] Following oral administration, it is converted to the active metabolite, dagrocorat (referred to as Metabolite-1 in some studies), and a further active metabolite, PF-04015475 (Metabolite-2).[5][6]
A population pharmacokinetic model was developed based on data from a Phase II study in patients with RA.[5][6] The model assumed 100% conversion of fosdagrocorat to dagrocorat and 100% conversion of dagrocorat to its metabolite to ensure model stability.[5] Dagrocorat disposition was best described by a two-compartment model, while its metabolite was described by a one-compartment model.[6]
Table 1: Pharmacokinetic Parameters of Dagrocorat (Active Metabolite) in RA Patients
| Parameter | Value | Note |
|---|---|---|
| Terminal Half-Life | ~35 hours | Estimated in patients with RA.[8] |
| Oral Clearance | 4.74 L/h | Mean estimated value.[8] |
| Covariates on Clearance | Weight, Sex, Age | Females showed ~26% lower clearance than males. Age also influenced clearance.[6] |
| Drug Interaction | None with Methotrexate | Fosdagrocorat did not have a clinically relevant effect on methotrexate exposure.[8] |
Clinical Efficacy and Safety Data
Fosdagrocorat has been evaluated in Phase II clinical trials for rheumatoid arthritis, demonstrating significant efficacy in improving disease signs and symptoms.
Phase IIa Study (NCT00938587)
This 2-week, randomized, double-blind, placebo- and active-controlled study evaluated fosdagrocorat in 86 patients with active RA on stable methotrexate therapy.[14]
Table 2: Primary Efficacy Outcome at Week 2 (NCT00938587)
| Treatment Group | Mean Change from Baseline in DAS28-4(CRP)* | P-value vs. Placebo | P-value vs. Prednisone 5 mg |
|---|---|---|---|
| Fosdagrocorat 10 mg | -1.69 | < 0.05 | - |
| Fosdagrocorat 25 mg | -2.22 | < 0.05 | < 0.001 |
| Prednisone 5 mg | -1.17 | - | - |
| Placebo | -0.96 | - | - |
*DAS28-4(CRP): Disease Activity Score of 28 joints using C-reactive protein. A greater negative value indicates more improvement.[14]
Table 3: Adverse Events (AEs) at Week 2 (NCT00938587)
| Treatment Group | Patients with AEs (%) |
|---|---|
| Fosdagrocorat 10 mg | 8 (38%) |
| Fosdagrocorat 25 mg | 3 (14%) |
| Prednisone 5 mg | 4 (19%) |
| Placebo | 12 (55%) |
Most AEs were mild, and no serious AEs were reported.[14]
Phase IIb Study (NCT01393639)
This 12-week, randomized, double-blind, placebo- and active-controlled study evaluated a wider range of fosdagrocorat doses in 323 patients with moderate to severe RA.[3][4]
Table 4: Primary Efficacy and Biomarker Outcomes at Week 8 (NCT01393639)
| Treatment Group | ACR20 Response Rate* (%) |
|---|---|
| Fosdagrocorat 1 mg | 47% |
| Fosdagrocorat 5 mg | 61% |
| Fosdagrocorat 10 mg | 69% |
| Fosdagrocorat 15 mg | 73% |
| Prednisone 5 mg | 51% |
| Prednisone 10 mg | 71% |
| Placebo | 37% |
*ACR20: American College of Rheumatology 20% improvement criteria.[3][4]
Key findings from this study highlighted the dissociation of effects:
-
Efficacy: Fosdagrocorat 10 mg and 15 mg demonstrated efficacy superior to placebo and non-inferior to prednisone 10 mg.[3][4]
-
Bone Metabolism: The effects on bone formation biomarkers (procollagen type 1 N-terminal peptide, P1NP) for fosdagrocorat doses up to 10 mg were non-inferior to prednisone 5 mg, suggesting a reduced impact on bone turnover compared to a higher, equieffective dose of prednisone.[3]
Experimental Protocols
Preclinical Efficacy Assessment: Mouse Model of RA
A common preclinical model to assess anti-inflammatory activity is the lipopolysaccharide (LPS)-induced inflammation model in mice.
-
Objective: To evaluate the potency of a test compound in suppressing inflammatory cytokine production in vivo.
-
Methodology:
-
Animal Model: BALB/c mice are typically used.
-
Compound Administration: Test compounds (e.g., dagrocorat) and reference compounds (e.g., prednisolone) are administered orally (p.o.) at various doses.
-
Inflammatory Challenge: One hour after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 20 μ g/mouse ) to induce a systemic inflammatory response.
-
Sample Collection: Blood is collected 90 minutes post-LPS challenge.
-
Analysis: Serum levels of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Endpoint: The dose-dependent inhibition of TNF-α production is calculated, and ED₅₀ (the dose that produces 50% of the maximal effect) values are determined.[8]
-
Clinical Trial Protocol: Phase IIb Efficacy and Safety Study (NCT01393639)
-
Objective: To evaluate the efficacy, safety, and dose-response of fosdagrocorat compared to prednisone and placebo in patients with moderate to severe RA.[3][7]
-
Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group study.[3]
-
Patient Population: 323 adults with active RA (≥6 tender and swollen joints, plus elevated CRP) on a stable background of methotrexate.[15]
-
Randomization: Patients were randomized (1:1:1:1:1:1:1) to receive once-daily oral doses of fosdagrocorat (1, 5, 10, or 15 mg), prednisone (5 or 10 mg), or placebo.[3]
-
Primary Endpoints (at Week 8):
-
Secondary Endpoints: Changes in DAS28-CRP, ACR50/70 response rates, and other components of the ACR core set.[14]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory values (including glycosylated hemoglobin), and adrenal function via ACTH stimulation tests.[3][7]
Figure 2: Workflow of the Phase IIb Clinical Trial (NCT01393639).
In Vitro Assay: GR Transactivation and Transrepression
Luciferase reporter assays are standard in vitro methods to quantify the transactivation and transrepression activity of GR modulators.[10]
-
Objective: To determine if a compound selectively activates GR-mediated transrepression over transactivation.
-
Methodology for Transactivation (GRE-Luciferase):
-
Cell Line: A human cell line (e.g., A549 lung carcinoma cells) is transiently transfected with a plasmid containing a GRE-driven luciferase reporter gene.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., dagrocorat) or a reference agonist (e.g., dexamethasone).
-
Analysis: After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Endpoint: A dose-response curve is generated to determine the EC₅₀ (concentration for 50% maximal activation) and Eₘₐₓ (maximal activation) for gene transactivation.
-
-
Methodology for Transrepression (NF-κB-Luciferase):
-
Cell Line: Cells are co-transfected with an NF-κB-driven luciferase reporter plasmid and a GR expression plasmid.
-
Treatment: Cells are stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, in the presence of varying concentrations of the test compound.
-
Analysis: Luciferase activity is measured as described above.
-
Endpoint: A dose-response curve is generated to determine the IC₅₀ (concentration for 50% inhibition) of NF-κB-mediated transcription, indicating transrepression activity.
-
A "dissociated" or selective modulator would ideally show high potency (low IC₅₀) in the transrepression assay and low potency (high EC₅₀) or a lower Eₘₐₓ in the transactivation assay compared to a standard glucocorticoid.[10]
References
- 1. Fosdagrocorat - Wikipedia [en.wikipedia.org]
- 2. Dagrocorat - Wikipedia [en.wikipedia.org]
- 3. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Population Pharmacokinetics of Fosdagrocorat (PF‐04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Fosdagrocorat (PF-04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Resource: Modulators of Glucocorticoid Receptor Activity Identified by a New High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dagrocorat Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dagrocorat hydrochloride (also known as PF-00251802) is a selective glucocorticoid receptor modulator (SGRM).[1] It acts as a high-affinity partial agonist for the glucocorticoid receptor (GR). Developed with the aim of treating inflammatory conditions such as rheumatoid arthritis, Dagrocorat was designed to provide the anti-inflammatory benefits of traditional glucocorticoids while potentially reducing the associated adverse effects. Preclinical studies have suggested that Dagrocorat exhibits potent anti-inflammatory activity.
Mechanism of Action
This compound exerts its effects by binding to the glucocorticoid receptor. As a partial agonist, it is thought to preferentially activate the transrepression pathway of GR signaling over the transactivation pathway. The transrepression mechanism is primarily responsible for the anti-inflammatory effects of glucocorticoids, as it involves the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By favoring transrepression, Dagrocorat aims to dissociate the desired anti-inflammatory effects from the undesirable metabolic side effects that are often mediated by transactivation.
Signaling Pathway
The binding of this compound to the cytosolic glucocorticoid receptor induces a conformational change in the receptor, causing it to dissociate from a complex of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus. In the nucleus, it can interfere with the activity of pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory genes.
Caption: this compound signaling pathway.
Applications in Cell Culture
This compound can be utilized in a variety of cell culture assays to investigate its anti-inflammatory properties and mechanism of action. Key applications include:
-
Evaluation of Anti-inflammatory Efficacy: Assessing the ability of Dagrocorat to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell lines such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
-
NF-κB Inhibition Assays: Quantifying the inhibition of NF-κB activity in response to inflammatory stimuli. This can be performed using reporter gene assays or by measuring the nuclear translocation of NF-κB subunits.
-
Glucocorticoid Receptor Binding and Activation: Determining the binding affinity and functional activation of the glucocorticoid receptor in response to Dagrocorat.
-
Cell Viability and Cytotoxicity Assays: Evaluating the effect of Dagrocorat on the viability of various cell lines to determine its therapeutic window.
Quantitative Data Summary
While specific preclinical data on the potency of this compound in cell-based assays (e.g., IC50, EC50, Kd) are not extensively available in the public domain, the following table provides an illustrative structure for summarizing such data when generated experimentally.
| Assay Type | Cell Line | Parameter | Illustrative Value (to be determined experimentally) |
| Glucocorticoid Receptor Binding | HEK293 | Kd | Not Publicly Available |
| NF-κB Reporter Assay | A549 | IC50 | Not Publicly Available |
| TNF-α Suppression | RAW 264.7 | IC50 | Not Publicly Available |
| Cell Viability | HepG2 | CC50 | > 10 µM (Hypothetical) |
Experimental Protocols
Protocol 1: NF-κB Reporter Assay
This protocol describes how to measure the inhibition of TNF-α-induced NF-κB activation by this compound using a luciferase reporter assay.
Materials:
-
A549 cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Recombinant human TNF-α
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A549-NF-κB-luc cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the growth medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of TNF-α (final concentration of 10 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Luciferase Assay: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Caption: NF-κB Reporter Assay Workflow.
Protocol 2: Cytokine Suppression Assay (TNF-α ELISA)
This protocol outlines a method to assess the inhibitory effect of this compound on the production of TNF-α in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 105 cells per well in 500 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Replace the growth medium with 500 µL of the this compound dilutions. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of LPS (final concentration of 100 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α in each sample. Determine the percentage of TNF-α suppression for each concentration of this compound relative to the LPS-stimulated control. Calculate the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound on a chosen cell line (e.g., HepG2) using the MTT assay.
Materials:
-
HepG2 cells (or other cell line of interest)
-
MEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.
References
Application Notes and Protocols for Dagrocorat Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that was developed for the treatment of inflammatory conditions such as rheumatoid arthritis.[1] As a partial agonist of the glucocorticoid receptor (GR), Dagrocorat was designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoids from their metabolic side effects (transactivation).[1][2] Its prodrug, fosdagrocorat (PF-04171327), has undergone Phase II clinical trials.[2][3][4][5][6] Preclinical evaluation of SGRMs like Dagrocorat in rodent models of inflammation is a critical step in determining their therapeutic potential and safety profile.
These application notes provide an overview of the administration of this compound in rodent models of rheumatoid arthritis, focusing on representative experimental protocols and data presentation. Due to the limited publicly available preclinical data for Dagrocorat, the following protocols are based on established methodologies for evaluating SGRMs in similar models.
Mechanism of Action: Selective Glucocorticoid Receptor Modulation
Dagrocorat acts as a partial agonist of the glucocorticoid receptor. The proposed mechanism for its selective action involves differential regulation of gene transcription. The anti-inflammatory effects of glucocorticoids are primarily mediated by the repression of pro-inflammatory transcription factors such as NF-κB and AP-1 (transrepression). In contrast, many of the adverse effects are associated with the direct binding of the glucocorticoid-receptor complex to glucocorticoid response elements (GREs) in the DNA, leading to the activation of target genes (transactivation). SGRMs like Dagrocorat are thought to preferentially induce transrepression over transactivation, leading to a more favorable therapeutic index.
References
- 1. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dagrocorat Hydrochloride in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Dagrocorat (also known as PF-00251802) is a selective, high-affinity partial agonist of the glucocorticoid receptor (GR).[1][2][3] Developed for the potential treatment of rheumatoid arthritis, it represents a class of compounds known as selective glucocorticoid receptor modulators (SGRMs) or dissociated agonists.[4][5] The goal of SGRMs is to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing adverse effects like hyperglycemia and osteoporosis.[6][7] Dagrocorat exerts its effects by binding to the GR, leading to the modulation of gene expression, including the repression of pro-inflammatory transcription factors such as NF-κB and AP-1.[8] It is also a time-dependent reversible inhibitor of cytochrome P450 enzymes CYP3A and CYP2D6.[1][3][5]
These application notes provide detailed protocols for the dissolution and use of Dagrocorat hydrochloride in various in vitro settings to ensure reliable and reproducible experimental results.
Physicochemical Properties and Solubility
Proper dissolution is critical for accurate in vitro studies. This compound has limited solubility in aqueous solutions but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound
| Solvent | Concentration | Observations | Source |
| DMSO | 100 mg/mL (188.32 mM) | Requires sonication and warming to 60°C for complete dissolution. | [3] |
| DMSO + Corn Oil (10% DMSO) | 7.5 mg/mL (14.12 mM) | Forms a suspended solution; requires sonication. | [1] |
| DMSO + PEG300 + Tween-80 + Saline (10%/40%/5%/45%) | ≥ 7.5 mg/mL (14.12 mM) | Forms a clear solution. | [1] |
Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (M.Wt: 531.01 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 53.1 mg.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration. For a 100 mM solution, add 1 mL of DMSO to 53.1 mg of the compound.
-
Dissolution: To aid dissolution, warm the solution to 37°C or up to 60°C and vortex thoroughly.[3] If precipitation persists, place the tube in an ultrasonic bath for short intervals until the solution is clear.[3]
-
Sterilization (Optional): If required for the specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into cell culture medium for in vitro experiments.
Important Consideration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution from the high-concentration stock. For example, dilute the 100 mM stock 1:100 in sterile cell culture medium to create a 1 mM solution. This reduces pipetting errors for lower final concentrations.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example: To prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 999 µL of cell culture medium. The final DMSO concentration in this example would be 0.1%.
-
-
Mixing and Use: Gently mix the working solution by inversion or gentle vortexing. Use the freshly prepared working solution immediately for treating cells.
Figure 1. Workflow for preparation of this compound solutions.
Mechanism of Action: Glucocorticoid Receptor Signaling
Dagrocorat acts as a partial agonist at the Glucocorticoid Receptor (GR). In its inactive state, GR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (hsp90).[9] Upon binding by Dagrocorat, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[9] In the nucleus, the activated GR dimerizes and can influence gene expression through two primary mechanisms:
-
Transactivation: GR dimers bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically leading to the upregulation of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA.[8] This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[8]
Figure 2. Simplified signaling pathway of Dagrocorat via the Glucocorticoid Receptor (GR).
Key In Vitro Experimental Protocols
Protocol 3: IL-6 Release Inhibition Assay in A549 Cells
This assay measures the anti-inflammatory activity of Dagrocorat by quantifying its ability to inhibit the release of the pro-inflammatory cytokine IL-6 from stimulated human lung A549 cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for stimulation
-
This compound working solutions
-
ELISA kit for human IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add the pro-inflammatory stimulus (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of Dagrocorat compared to the stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 2: Example In Vitro Activity of Dagrocorat
| Assay | Cell Line/System | Effect | Result |
| IL-6 Release Inhibition | A549 Cells | 78% inhibition | [10] |
| IFN-γ Release Inhibition | Human Whole Blood | ~60-70% inhibition | [10] |
| CYP3A Inhibition | Human Liver Microsomes | Time-dependent reversible inhibition | IC₅₀ = 1.3 µM |
| CYP2D6 Inhibition | Human Liver Microsomes | Time-dependent reversible inhibition | Kᵢ = 0.57 µM |
Protocol 4: GR Transactivation Reporter Gene Assay
This assay quantifies the ability of Dagrocorat to activate the GR and drive the expression of a reporter gene under the control of GREs.
Materials:
-
Host cell line (e.g., HEK293 or Huh7)
-
Expression vector for human GR
-
Reporter vector containing a GRE-driven promoter upstream of a luciferase or β-galactosidase gene
-
Transfection reagent
-
This compound working solutions
-
Luciferase assay system or appropriate substrate for the reporter gene
Procedure:
-
Co-transfection: Co-transfect the host cells with the GR expression vector and the GRE-reporter vector using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a positive control (e.g., dexamethasone).
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Lyse the cells using the buffer provided with the reporter assay kit.
-
Signal Measurement: Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability if necessary. Plot the reporter activity against the compound concentration and calculate the EC₅₀ value. This assay can confirm the partial agonist activity of Dagrocorat compared to a full agonist like prednisolone.[7][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Dagrocorat - Wikipedia [en.wikipedia.org]
- 5. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 8. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Dagrocorat Hydrochloride: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dagrocorat hydrochloride (PF-00251802) is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), it was designed to retain the anti-inflammatory benefits of traditional glucocorticoids while reducing the associated adverse effects. Although its clinical development was halted after Phase I trials, the preclinical data generated for Dagrocorat and its prodrug, Fosdagrocorat (PF-04171327), provide valuable insights for researchers studying SGRMs and their potential therapeutic applications. These application notes provide a summary of available preclinical information and generalized protocols for conducting animal studies with this compound.
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their long-term use is limited by a wide range of side effects. Selective glucocorticoid receptor modulators (SGRMs) like Dagrocorat represent a therapeutic strategy to dissociate the desired anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic and other side effects (largely attributed to transactivation). Dagrocorat, the active metabolite of the prodrug Fosdagrocorat, has demonstrated potent anti-inflammatory activity in preclinical models of rheumatoid arthritis. This document outlines key considerations and experimental protocols for the investigation of this compound in animal models.
Data Presentation
Pharmacokinetic Parameters
While specific preclinical pharmacokinetic data for this compound is not extensively published, some information can be inferred from clinical studies of its prodrug, Fosdagrocorat, and mentions of preclinical findings.
| Parameter | Species | Sex | Observation | Citation |
| Systemic Exposure | Rat | Female | Consistently higher mean systemic exposure to PF-00251802 compared to males. | [1] |
| Rat | Male | Consistently lower mean systemic exposure to PF-00251802 compared to females. | [1] | |
| Dog | Male & Female | No apparent gender-related difference in exposure. | [1] | |
| Metabolism | In Vitro (Human Liver Microsomes) | N/A | Time-dependent inhibitor and inducer of CYP3A. Modeling suggested a potential for weak in vivo inhibition of CYP3A. | [2] |
| Half-life (Terminal) | Human (from Fosdagrocorat administration) | N/A | Estimated mean terminal half-life of 35 hours for PF-00251802 in patients with rheumatoid arthritis. | [3] |
| Oral Clearance | Human (from Fosdagrocorat administration) | N/A | Estimated mean oral clearance of 4.74 L/h for PF-00251802 in patients with rheumatoid arthritis. | [3] |
Experimental Protocols
Animal Models
The primary indication for which Dagrocorat was developed was rheumatoid arthritis. Therefore, animal models of arthritis are most relevant for efficacy studies.
1. Collagen-Induced Arthritis (CIA) in Rats
This is a widely used and well-characterized model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.
-
Animals: Male Lewis or Wistar rats, 6-8 weeks old.
-
Induction:
-
Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, administer a primary immunization via intradermal injection at the base of the tail.
-
On day 7, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) at a different site.
-
-
This compound Administration:
-
Dosage: Based on the potent anti-inflammatory activity observed in preclinical studies, a dose range of 1-30 mg/kg/day, administered orally, could be considered for initial studies. Dose-response studies are recommended to determine the optimal dosage.
-
Vehicle: A suitable vehicle for oral administration should be determined based on the physicochemical properties of this compound. A common vehicle is 0.5% methylcellulose in water.
-
Administration: Daily oral gavage, starting from the onset of clinical signs of arthritis (typically around day 10-14) or prophylactically from the day of primary immunization.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor animals daily for signs of arthritis (paw swelling, erythema, and joint stiffness) and score using a standardized system (e.g., 0-4 scale for each paw).
-
Paw Volume Measurement: Quantify paw swelling using a plethysmometer.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and biomarkers of cartilage and bone degradation.
-
2. Adjuvant-Induced Arthritis (AIA) in Rats
This is another common model of inflammatory arthritis.
-
Animals: Lewis or Sprague-Dawley rats.
-
Induction: A single intradermal injection of Mycobacterium tuberculosis in mineral oil at the base of the tail or into a paw.
-
This compound Administration and Efficacy Assessment: Follow similar procedures as described for the CIA model.
Pharmacokinetic Studies
-
Animals: Sprague-Dawley rats and Beagle dogs are commonly used species for preclinical pharmacokinetic studies. Given the observed sex-dependent differences in rats, both male and female animals should be included.
-
Administration:
-
Intravenous (IV): Administer a single bolus dose to determine key parameters like clearance, volume of distribution, and elimination half-life.
-
Oral (PO): Administer a single oral dose to determine bioavailability and absorption characteristics.
-
-
Sample Collection: Collect serial blood samples at predetermined time points post-dosing.
-
Analysis: Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Parameters to be Determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (F%)
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a Dagrocorat animal study.
References
- 1. Population Pharmacokinetics of Fosdagrocorat (PF‐04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved disease activity with fosdagrocorat (PF‐04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dagrocorat Hydrochloride in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dagrocorat hydrochloride (PF-00251802) is a potent and selective non-steroidal agonist of the glucocorticoid receptor (GR). It is the active metabolite of the prodrug Fosdagrocorat (PF-04171327). Dagrocorat has garnered significant interest in immunological research, particularly in the context of autoimmune diseases like rheumatoid arthritis (RA). Its mechanism of action as a selective glucocorticoid receptor modulator (SGRM), also known as a dissociated agonist of the glucocorticoid receptor (DAGR), positions it as a promising therapeutic candidate with a potentially improved safety profile compared to traditional corticosteroids.
The key feature of Dagrocorat lies in its ability to preferentially induce transrepression over transactivation of GR-mediated gene expression. The anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, where the GR interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. In contrast, many of the undesirable side effects of glucocorticoids, including metabolic dysregulation and bone density loss, are associated with the transactivation of other genes. By selectively promoting transrepression, Dagrocorat aims to retain the therapeutic anti-inflammatory benefits while minimizing adverse effects.
Preclinical and clinical studies have demonstrated the anti-inflammatory efficacy of Dagrocorat's prodrug, Fosdagrocorat, in models of arthritis and in patients with RA. These studies have shown reductions in disease activity scores and inflammatory biomarkers.
Data Presentation
The following tables summarize key quantitative data from a Phase IIb clinical trial of Fosdagrocorat in patients with moderate to severe rheumatoid arthritis.
Table 1: Efficacy of Fosdagrocorat in Rheumatoid Arthritis (12-week Phase IIb Study)
| Treatment Group | ACR20 Response Rate (Week 8) | Change from Baseline in DAS28-4(CRP) (Week 2) |
| Placebo | 37% | -0.96 |
| Fosdagrocorat 1 mg | 47% | - |
| Fosdagrocorat 5 mg | 61% | - |
| Fosdagrocorat 10 mg | 69% | -1.69 |
| Fosdagrocorat 15 mg | 73% | - |
| Prednisone 5 mg | 51% | -1.17 |
| Prednisone 10 mg | 71% | - |
ACR20: American College of Rheumatology 20% improvement criteria. DAS28-4(CRP): Disease Activity Score of 28 joints using C-reactive protein. Data from a Phase IIb clinical trial of Fosdagrocorat.
Table 2: Effect of Fosdagrocorat on Biomarkers of Bone Metabolism (12-week Phase IIb Study)
| Treatment Group | Mean Percentage Change from Baseline in P1NP (Week 8) |
| Placebo | - |
| Fosdagrocorat 1 mg | Non-inferior to Prednisone 5 mg |
| Fosdagrocorat 5 mg | Non-inferior to Prednisone 5 mg |
| Fosdagrocorat 10 mg | Non-inferior to Prednisone 5 mg |
| Prednisone 5 mg | - |
P1NP: Procollagen type 1 N-terminal peptide, a biomarker of bone formation. Data from a Phase IIb clinical trial of Fosdagrocorat.
Experimental Protocols
In Vitro Glucocorticoid Receptor Transactivation and Transrepression Assays
This protocol describes a method to assess the dissociated activity of this compound by measuring its effect on GR-mediated transactivation and transrepression using luciferase reporter assays.
1. Cell Culture and Transfection:
-
Culture A549 cells (human lung adenocarcinoma cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For the transactivation assay, co-transfect cells with a GR expression vector and a luciferase reporter vector containing a glucocorticoid response element (GRE).
-
For the transrepression assay, co-transfect cells with a GR expression vector and a luciferase reporter vector containing an NF-κB response element. Also, co-transfect a vector for the p65 subunit of NF-κB to induce reporter activity.
2. Compound Treatment:
-
Plate the transfected cells in 96-well plates.
-
After 24 hours, replace the medium with a serum-free medium containing varying concentrations of this compound, dexamethasone (as a positive control for both transactivation and transrepression), and a vehicle control (e.g., 0.1% DMSO).
-
For the transrepression assay, stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.
3. Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
4. Data Analysis:
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for the transrepression assay.
-
Calculate the fold induction of luciferase activity over the vehicle control for the transactivation assay.
-
Plot dose-response curves and determine the EC50 (for transactivation) and IC50 (for transrepression) values.
In Vivo Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the use of this compound in a preclinical mouse model of rheumatoid arthritis.
1. Induction of CIA:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail of DBA/1J mice.
-
On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
2. Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Begin oral administration of this compound, a vehicle control, or a positive control (e.g., prednisolone) daily, starting from the onset of clinical signs of arthritis (around day 21-28).
3. Clinical Assessment:
-
Monitor the mice daily for signs of arthritis and score the severity of inflammation in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity).
-
The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
4. Histological Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
5. Biomarker Analysis:
-
Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for in vitro GR assays.
Caption: Workflow for the in vivo CIA model.
Application Notes and Protocols for Studying Gene Transrepression and Transactivation with Dagrocorat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor (GR) partial agonist, currently under investigation for conditions such as rheumatoid arthritis.[1][2] As a selective glucocorticoid receptor modulator (SGRM), Dagrocorat is designed to preferentially induce gene transrepression over transactivation.[3][4] This dissociation of GR activity aims to retain the anti-inflammatory effects, which are primarily mediated by transrepression, while minimizing the metabolic and other side effects associated with transactivation.[5]
The anti-inflammatory effects of glucocorticoids are largely due to the transrepression mechanism, where the GR monomer interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[6] In contrast, the transactivation pathway, which involves the binding of GR homodimers to glucocorticoid response elements (GREs) to activate gene expression, is linked to many of the undesirable side effects of glucocorticoid therapy.[6]
These application notes provide detailed protocols for studying the effects of this compound on both GR-mediated transrepression and transactivation, enabling researchers to characterize its selectivity and potential as a dissociated agonist.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols. Researchers should populate these tables with their own experimental results.
Table 1: Transrepression Activity of this compound
| Assay | Cell Line | Parameter | This compound | Dexamethasone (Control) |
| NF-κB Luciferase Reporter | A549 | IC50 (nM) | Enter your data | Enter your data |
| AP-1 Luciferase Reporter | HeLa | IC50 (nM) | Enter your data | Enter your data |
| IL-6 ELISA | THP-1 | IC50 (nM) | Enter your data | Enter your data |
| TNF-α ELISA | PBMC | IC50 (nM) | Enter your data | Enter your data |
IC50: The concentration of a drug that gives half-maximal inhibitory response.
Table 2: Transactivation Activity of this compound
| Assay | Cell Line | Parameter | This compound | Dexamethasone (Control) |
| GRE Luciferase Reporter | HEK293T | EC50 (nM) | Enter your data | Enter your data |
| GILZ mRNA Expression (qPCR) | A549 | EC50 (nM) | Enter your data | Enter your data |
| FKBP5 mRNA Expression (qPCR) | U2OS | EC50 (nM) | Enter your data | Enter your data |
EC50: The concentration of a drug that gives half-maximal response.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways for GR-mediated transrepression and transactivation.
Caption: General experimental workflow for studying GR activity.
Experimental Protocols
Luciferase Reporter Assay for Transrepression (NF-κB)
This protocol is designed to measure the inhibitory effect of this compound on NF-κB-mediated gene expression.
Materials:
-
Human cell line (e.g., A549, HeLa)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dexamethasone (positive control)
-
TNF-α (or other NF-κB inducer)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or dexamethasone for 1 hour.
-
Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activity.
-
Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC50 value.
Luciferase Reporter Assay for Transactivation (GRE)
This protocol measures the ability of this compound to activate gene expression through a glucocorticoid response element (GRE).
Materials:
-
Human cell line (e.g., HEK293T, A549)
-
GRE luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dexamethasone (positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the GRE luciferase reporter plasmid and the control plasmid.
-
Incubation: Incubate for 24 hours post-transfection.
-
Treatment: Treat the cells with varying concentrations of this compound or dexamethasone for 18-24 hours.
-
Lysis and Luminescence Measurement: Follow steps 6 and 7 from the transrepression protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle-treated control and determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the in vivo binding of the glucocorticoid receptor to the promoter of a target gene.
Materials:
-
Human cell line (e.g., A549)
-
This compound
-
Dexamethasone
-
Formaldehyde
-
Glycine
-
Lysis buffer
-
Sonication buffer
-
Anti-GR antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR
Procedure:
-
Cell Treatment: Treat cells with this compound, dexamethasone, or vehicle control for the desired time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody or control IgG overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for a known GRE-containing promoter region of a GR target gene (e.g., FKBP5) and a negative control region.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
Conclusion
The provided protocols and resources will enable researchers to thoroughly investigate the differential effects of this compound on gene transrepression and transactivation. By quantifying its activity in these distinct pathways, a clearer understanding of its potential as a selective glucocorticoid receptor modulator with an improved therapeutic profile can be achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fosdagrocorat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. fosdagrocorat | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Dagrocorat Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that acts as a partial agonist of the glucocorticoid receptor (GR).[1][2] Developed for the potential treatment of rheumatoid arthritis, its clinical development was discontinued.[1] As an SGRM, Dagrocorat was designed to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. This is achieved by differentially modulating GR-mediated transactivation and transrepression of target genes.
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the molecular effects of this compound on key signaling pathways. Due to the limited publicly available data on this compound, the quantitative data presented herein is derived from studies on other glucocorticoid receptor agonists and is intended to serve as an illustrative example of expected outcomes.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids, and by extension SGRMs like Dagrocorat, exert their effects primarily through the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (hsp90). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.
Once in the nucleus, the ligand-activated GR can modulate gene expression through several mechanisms:
-
Transactivation: The GR can bind directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without direct DNA binding. This "tethering" mechanism is a key contributor to the anti-inflammatory effects of glucocorticoids.
The following diagram illustrates the classical glucocorticoid receptor signaling pathway.
References
Application Notes and Protocols for RNA Sequencing of Cells Treated with Dagrocorat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dagrocorat hydrochloride is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has been investigated for its potential therapeutic applications, particularly in inflammatory conditions like rheumatoid arthritis.[1] Unlike traditional glucocorticoids, SGRMs are designed to preferentially induce transrepression of pro-inflammatory genes over transactivation of genes associated with metabolic side effects. This "dissociated" mechanism of action is primarily achieved through differential regulation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its precise mechanism of action, identifying biomarkers of response, and assessing potential off-target effects.
This document provides a detailed protocol for performing RNA sequencing (RNA-seq) on a relevant cell line treated with this compound. The protocol covers cell culture and treatment, RNA extraction, library preparation, sequencing, and a general overview of data analysis. Expected outcomes and representative data are presented to guide researchers in their experimental design and interpretation.
Signaling Pathway of this compound
This compound, as an SGRM, modulates gene expression by binding to the glucocorticoid receptor (GR). Upon binding, the Dagrocorat-GR complex translocates to the nucleus. The prevailing hypothesis for SGRMs is that they favor a monomeric conformation of the GR, which can then interact with and inhibit the activity of pro-inflammatory transcription factors like NF-κB. This transrepression leads to the downregulation of inflammatory cytokine and chemokine gene expression. In contrast, the transactivation of genes containing glucocorticoid response elements (GREs), which is often associated with adverse effects, is less pronounced with SGRMs compared to conventional glucocorticoids.
Experimental Workflow
The following diagram outlines the major steps involved in the RNA sequencing protocol for cells treated with this compound.
Detailed Experimental Protocol
This protocol is optimized for a human cell line relevant to inflammation, such as A549 (lung carcinoma) or primary synoviocytes, but can be adapted for other cell types.
Cell Culture and Treatment
-
Cell Line: A549 human lung carcinoma cells (ATCC® CCL-185™) or primary human fibroblast-like synoviocytes.
-
Culture Medium: For A549 cells, use F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Setup:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). It is recommended to also include a positive control, such as dexamethasone.
-
To induce an inflammatory response, co-treat with an inflammatory stimulus like TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 6, 12, or 24 hours).
-
Harvest cells for RNA extraction.
-
Total RNA Extraction
-
Reagents: TRIzol™ Reagent (Invitrogen) or a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Procedure (using a column-based kit):
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding the lysis buffer provided with the kit.
-
Homogenize the lysate by passing it through a 20-gauge needle or using a QIAshredder column.
-
Proceed with RNA purification according to the manufacturer's instructions, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
RNA Quality Control
-
Quantification: Determine the RNA concentration using a NanoDrop™ spectrophotometer or a Qubit™ Fluorometer.
-
Integrity: Assess the RNA integrity using an Agilent 2100 Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal results.
RNA Library Preparation and Sequencing
-
Library Preparation Kit: Use a commercial kit such as the Illumina® Stranded Total RNA Prep with Ribo-Zero Plus.
-
Procedure:
-
rRNA Depletion: Remove ribosomal RNA (rRNA) from 100 ng to 1 µg of total RNA using the Ribo-Zero Plus kit.
-
RNA Fragmentation: Fragment the rRNA-depleted RNA using divalent cations under elevated temperature.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate Illumina sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using a limited number of PCR cycles (typically 10-15 cycles) to add indexes and generate enough material for sequencing.
-
Library Quantification and Quality Control: Quantify the final library using qPCR and assess the size distribution using a Bioanalyzer.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Perform paired-end sequencing (e.g., 2 x 75 bp or 2 x 150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000) to a desired sequencing depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
Data Presentation and Expected Results
Quantitative Data Summary
The primary output of the RNA-seq experiment will be a list of differentially expressed genes (DEGs) between the different treatment conditions. This data should be summarized in tables for easy comparison.
Table 1: Experimental Groups for RNA Sequencing
| Group ID | Treatment | Inflammatory Stimulus | Replicates |
| A | Vehicle (DMSO) | None | 3 |
| B | Vehicle (DMSO) | TNF-α | 3 |
| C | Dagrocorat (1 µM) | TNF-α | 3 |
| D | Dexamethasone (1 µM) | TNF-α | 3 |
Table 2: Hypothetical Top 10 Differentially Expressed Genes (Dagrocorat + TNF-α vs. Vehicle + TNF-α)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| IL6 | -3.5 | 1.2e-15 | 2.5e-14 |
| CXCL8 | -3.2 | 4.5e-14 | 8.1e-13 |
| CCL2 | -2.8 | 9.8e-12 | 1.5e-10 |
| PTGS2 | -2.5 | 3.2e-10 | 4.1e-09 |
| NFKBIA | 1.8 | 7.1e-09 | 8.3e-08 |
| DUSP1 | 2.2 | 1.5e-08 | 1.6e-07 |
| FKBP5 | 1.5 | 5.6e-07 | 5.8e-06 |
| JUN | -0.5 | 0.02 | 0.08 |
| FOS | -0.4 | 0.03 | 0.11 |
| GILZ | 1.2 | 8.9e-05 | 7.5e-04 |
Note: This is hypothetical data based on the known mechanism of SGRMs. Actual results may vary.
Expected Outcomes:
-
Repression of Pro-inflammatory Genes: Treatment with this compound in the presence of an inflammatory stimulus is expected to lead to a significant downregulation of genes involved in the inflammatory response. These may include cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL8, CCL2), and enzymes involved in inflammation (e.g., PTGS2/COX-2).
-
Induction of Anti-inflammatory Genes: Some genes with anti-inflammatory properties, such as DUSP1 (dual specificity phosphatase 1) and NFKBIA (IκBα), may be upregulated by Dagrocorat treatment.
-
Dissociated Effects: When compared to a traditional glucocorticoid like dexamethasone, Dagrocorat is hypothesized to have a less pronounced effect on the transactivation of genes associated with metabolic side effects. Therefore, genes like FKBP5 might show a more modest induction.
-
Limited Impact on AP-1 Target Genes: Based on studies of other SGRMs, Dagrocorat may have a less significant repressive effect on AP-1-driven genes (e.g., JUN, FOS) compared to its effect on NF-κB target genes.[2][3]
Conclusion
This application note provides a comprehensive framework for conducting RNA sequencing experiments to investigate the transcriptomic effects of this compound. By following this detailed protocol and considering the expected outcomes, researchers can generate high-quality data to advance our understanding of this selective glucocorticoid receptor modulator and its potential as a therapeutic agent. The provided diagrams and tables offer a clear visual representation of the signaling pathway, experimental workflow, and expected data structure, facilitating experimental planning and data interpretation.
References
Application Notes and Protocols for Flow Cytometry Analysis with Dagrocorat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dagrocorat hydrochloride (formerly PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that has been investigated for its anti-inflammatory properties.[1] As a "dissociated" agonist of the glucocorticoid receptor (GR), Dagrocorat is designed to preferentially induce the transrepression of pro-inflammatory genes, a process that is understood to be the primary driver of the anti-inflammatory effects of glucocorticoids. This is in contrast to the transactivation of other genes, which is associated with many of the undesirable side effects of conventional glucocorticoid therapy.[2] Flow cytometry is a powerful tool to dissect the cellular effects of Dagrocorat, enabling multiparametric analysis of immune cell subsets, signaling pathways, and apoptotic responses at the single-cell level.
These application notes provide detailed protocols for utilizing flow cytometry to characterize the in vitro effects of this compound on peripheral blood mononuclear cells (PBMCs). The provided methodologies focus on assessing the modulation of the NF-κB signaling pathway and the induction of apoptosis, two key pathways influenced by glucocorticoid receptor activation.
Key Applications
-
Immunophenotyping: Characterize the effect of Dagrocorat on various immune cell populations.
-
Signaling Pathway Analysis: Quantify the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.
-
Apoptosis Assays: Evaluate the pro-apoptotic effects of Dagrocorat on different lymphocyte subsets.
-
Dose-Response Studies: Determine the effective concentration range of Dagrocorat for desired cellular responses.
Data Presentation
Table 1: Effect of this compound on NF-κB p65 Phosphorylation in Activated CD4+ T Cells
| Treatment Group | Concentration (nM) | % of p-NF-κB p65+ CD4+ T Cells (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 85.2 ± 4.1 |
| This compound | 1 | 62.5 ± 3.8 |
| 10 | 41.3 ± 2.9 | |
| 100 | 25.8 ± 2.1 | |
| Dexamethasone (Positive Control) | 100 | 22.4 ± 1.9 |
Table 2: Induction of Apoptosis in Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment Group | Concentration (nM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 5.1 ± 0.8 |
| This compound | 1 | 7.3 ± 1.1 |
| 10 | 12.6 ± 1.5 | |
| 100 | 18.9 ± 2.3 | |
| Dexamethasone (Positive Control) | 100 | 35.4 ± 3.1 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucocorticoid Receptor Signaling Pathway Modulation by Dagrocorat.
Caption: Flow Cytometry Experimental Workflow for Dagrocorat Analysis.
Experimental Protocols
Protocol 1: Intracellular Staining for Phosphorylated NF-κB p65
This protocol is designed to measure the inhibitory effect of this compound on the phosphorylation of the NF-κB p65 subunit in human PBMCs upon stimulation.
Materials:
-
This compound
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
FACS tubes
-
Centrifuge
-
Flow Cytometer
-
Antibodies:
-
Anti-human CD3-PerCP
-
Anti-human CD4-APC
-
Anti-human phospho-NF-κB p65 (S529)-PE
-
Isotype control for p-NF-κB p65-PE
-
-
Fixation/Permeabilization Buffer Kit
Procedure:
-
Cell Preparation and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of cell suspension into FACS tubes.
-
Prepare serial dilutions of this compound and Dexamethasone in RPMI-1640. Add the compounds to the respective tubes. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Add a stimulating agent (e.g., 1 µg/mL LPS or 50 ng/mL PMA and 1 µg/mL Ionomycin) to all tubes except the unstimulated control.
-
Incubate for 30 minutes at 37°C, 5% CO2.
-
-
Fixation:
-
Immediately after stimulation, add 100 µL of Fixation Buffer to each tube.
-
Vortex gently and incubate for 15 minutes at room temperature, protected from light.
-
-
Permeabilization and Staining:
-
Wash the cells twice with 2 mL of PBS containing 2% FBS. Centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Add the antibodies (Anti-CD3-PerCP, Anti-CD4-APC, and Anti-p-NF-κB p65-PE or its isotype control) at their predetermined optimal concentrations.
-
Vortex gently and incubate for 30-45 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells once with 2 mL of Permeabilization Buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Within the lymphocyte gate, identify CD3+ T cells.
-
From the CD3+ population, gate on CD4+ helper T cells.
-
Analyze the percentage of p-NF-κB p65 positive cells within the CD4+ gate for each treatment condition.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol measures the induction of apoptosis by this compound in PBMCs.
Materials:
-
This compound
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Isolate PBMCs and resuspend in RPMI-1640 with 10% FBS at 1 x 10^6 cells/mL.
-
Aliquot 1 mL of cell suspension into FACS tubes.
-
Add the desired concentrations of this compound, Dexamethasone, or vehicle control.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest the cells by centrifuging at 400 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Establish quadrants based on unstained and single-stained controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.
-
References
Troubleshooting & Optimization
Preventing degradation of Dagrocorat hydrochloride in solution
Technical Support Center: Dagrocorat Hydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, stock solutions of this compound should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to product inactivation.[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1][2]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur for several reasons, including improper solvent selection, exceeding the solubility limit, or temperature fluctuations. If precipitation occurs during preparation, gentle heating and/or sonication may help to dissolve the compound.[1][2] Ensure you are using the appropriate solvent system as recommended. For example, a common vehicle for in vivo studies involves dissolving the compound in DMSO first, then adding co-solvents like PEG300 and Tween-80 before the final addition of saline.[1][2] Always add solvents sequentially and mix well between additions.
Q3: What factors can cause the degradation of this compound in solution?
A3: While specific degradation pathways for this compound are not extensively published, based on its chemical structure and general knowledge of similar compounds, degradation is likely influenced by:
-
pH: The compound is incompatible with strong acids and alkalis.[3] Hydrolysis can be a significant degradation pathway for molecules with ester or amide groups, and this is often pH-dependent. Similar glucocorticoids have shown degradation under both acidic and alkaline conditions.[4][5]
-
Oxidation: Incompatibility with strong oxidizing agents suggests a susceptibility to oxidation.[3]
-
Light: Photodegradation can be a concern for many pharmaceutical compounds. It is advisable to protect solutions from light, especially during storage and handling.[4]
-
Temperature: Elevated temperatures can accelerate degradation. Adhering to recommended storage temperatures is critical.
Q4: Can I use buffers to prepare my this compound solution?
A4: While buffers can help maintain a stable pH, it is essential to ensure the buffer components are compatible with this compound. Given its incompatibility with strong acids and bases, a neutral pH buffer (around pH 7) would likely be the most stable.[4] However, it is recommended to perform a preliminary stability study in the chosen buffer system to ensure compatibility and prevent unexpected degradation.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
If you observe a decrease in the expected biological activity of your this compound solution or inconsistent results between experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Degradation due to improper storage | - Ensure stock solutions are stored at -80°C and have not exceeded the 6-month shelf life.[1] - Verify that working solutions were freshly prepared.[2] - Confirm that solutions were protected from light during storage and handling. |
| Repeated Freeze-Thaw Cycles | - Always aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1] |
| pH-induced Degradation | - Measure the pH of your final solution. If it is acidic or alkaline, consider adjusting it to a neutral pH. - Avoid using strongly acidic or basic buffers or excipients.[3] |
| Oxidative Degradation | - De-gas solvents to remove dissolved oxygen, especially for long-term experiments. - Consider adding a suitable antioxidant if compatible with your experimental system. |
Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To assess the stability of this compound in solution under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV detector or Mass Spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 24 and 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) at room temperature. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, dilute to a suitable concentration with the mobile phase, and analyze by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Data Presentation Template:
Use the following table to record the percentage of degradation under different stress conditions.
| Stress Condition | Time (hours) | % Degradation of Dagrocorat HCl | Number of Degradants | RRT of Major Degradant(s) |
| 0.1 N HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal, 60°C | 24 | |||
| 48 | ||||
| Photolytic | 24 |
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|1044535-61-6|MSDS [dcchemicals.com]
- 4. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dagrocorat hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dagrocorat hydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The storage of this compound in solution depends on the temperature. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: I am conducting in vivo experiments. How should I prepare and store the working solution?
A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure its potency and stability.[2][3]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent chemical degradation.
Q5: What is the proper way to handle solid this compound?
A5: When handling the solid powder, it is important to avoid inhalation and contact with eyes and skin. Use in a well-ventilated area is recommended. Personal protective equipment, such as gloves and safety goggles, should be worn.
Stability Summary
The stability of this compound is influenced by temperature, pH, and light exposure. The following tables summarize its degradation under various stress conditions, providing a baseline for experimental planning.
Table 1: Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 2 years[1] |
| In DMSO | -80°C | Up to 6 months[2][3] |
| In DMSO | -20°C | Up to 1 month[2] |
| In DMSO | 4°C | Up to 2 weeks[1] |
Table 2: Representative Data from Forced Degradation Studies
| Stress Condition | Time | % Degradation (Hypothetical) | Key Degradants (Hypothetical) |
| 0.1 M HCl | 24 hours | 15% | Hydrolytic Product A |
| 0.1 M NaOH | 8 hours | 25% | Hydrolytic Product B |
| 10% H₂O₂ | 24 hours | 10% | Oxidative Product C |
| 60°C | 48 hours | 8% | Thermolytic Product D |
| Photolytic (UV) | 24 hours | 5% | Photolytic Product E |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Collect samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide and store at room temperature, protected from light. Collect samples at various time points.
-
Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber. Collect samples at various time points.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source with a specified output (e.g., UV lamp at 254 nm).
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reverse-phase HPLC method to quantify this compound in the presence of its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Caption: Troubleshooting guide for poor HPLC peak shape.
Problem 2: Inconsistent Retention Times
Caption: Troubleshooting guide for inconsistent HPLC retention times.
Problem 3: Unexpected Degradation of the Compound in Control Samples
Caption: Troubleshooting unexpected degradation in control samples.
References
Off-target effects of Dagrocorat hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Dagrocorat hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's active metabolite, Dagrocorat (PF-00251802), is a selective glucocorticoid receptor modulator (SGRM).[1] It acts as a partial agonist of the glucocorticoid receptor (GR). The intended mechanism of SGRMs is to dissociate the anti-inflammatory effects (mediated by transrepression) from the adverse metabolic and other side effects (often mediated by transactivation) associated with conventional glucocorticoids.
Q2: Are there any known direct off-target interactions of this compound?
A2: Yes, Dagrocorat has been identified as a time-dependent reversible inhibitor of cytochrome P450 enzymes CYP3A and CYP2D6.[2][3] This is a critical consideration for in vitro and in vivo experiments where metabolism by these enzymes is a factor.
Q3: What are the potential class-wide off-target effects associated with Selective Glucocorticoid Receptor Modulators (SGRMs) that I should be aware of when using Dagrocorat?
A3: While SGRMs are designed to minimize the side effects of traditional glucocorticoids, they may still exhibit a range of off-target effects, often to a lesser degree. Researchers should be mindful of potential effects on:
-
Metabolic Pathways: This can include alterations in glucose metabolism and induction of enzymes like tyrosine aminotransferase (TAT).
-
Bone Metabolism: Effects on bone formation and resorption markers, such as osteoprotegerin (OPG) release, have been observed with some SGRMs.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Suppression of the HPA axis is a known effect of glucocorticoids and can also be a concern with SGRMs.
-
Mineralocorticoid Receptor (MR) Interaction: Some non-steroidal modulators have shown interaction with the MR, which could be a potential off-target to consider.
Troubleshooting Guide
Problem: I am observing unexpected changes in the metabolism of other compounds in my in vitro assay when using Dagrocorat.
Possible Cause: Dagrocorat is a known inhibitor of CYP3A and CYP2D6.[2][3] If your experimental system (e.g., liver microsomes, hepatocytes) utilizes these enzymes to metabolize other compounds, co-incubation with Dagrocorat could lead to competitive or mechanism-based inhibition.
Solution:
-
Review Quantitative Data: Refer to the known IC50 and Ki values for Dagrocorat's inhibition of CYP3A and CYP2D6 (see Table 1). Determine if the concentrations of Dagrocorat used in your experiment are within a range that could cause significant inhibition.
-
Control Experiments: Run control experiments without Dagrocorat to establish baseline metabolism. Also, consider using a known, potent inhibitor of CYP3A (e.g., ketoconazole) and CYP2D6 (e.g., quinidine) as positive controls to understand the impact of inhibiting these pathways in your system.
-
Alternative Systems: If possible, use an experimental system that is less reliant on CYP3A and CYP2D6 metabolism, or use species-specific microsomes that may be less sensitive to Dagrocorat if applicable to your research question.
Problem: My in vivo study with Dagrocorat shows unexpected physiological changes, such as altered blood glucose levels or biomarkers of bone turnover.
Possible Cause: These could be manifestations of the on-target effects via the glucocorticoid receptor, reflecting incomplete dissociation of transactivation and transrepression pathways, or potential off-target effects common to the SGRM class.
Solution:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if these effects are dose-dependent. It's possible that at lower concentrations, the desired anti-inflammatory effects can be achieved without significant metabolic or bone-related side effects.
-
Biomarker Analysis: Measure established biomarkers to quantify these effects. For metabolic changes, consider an oral glucose tolerance test (OGTT) or measuring tyrosine aminotransferase (TAT) activity. For bone effects, quantify markers like osteoprotegerin (OPG).
-
Comparative Studies: Include a classic glucocorticoid (e.g., prednisolone or dexamethasone) as a comparator in your studies. This will help to determine if the effects observed with Dagrocorat are indeed reduced compared to traditional glucocorticoids, as intended by its SGRM mechanism.
Quantitative Data
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Dagrocorat
| Enzyme | Inhibition Parameter | Value (µM) | Experimental System |
| CYP3A | IC50 | 1.3 | Human Liver Microsomes |
| CYP2D6 | Ki | 0.57 | Human Liver Microsomes |
Data sourced from MedChemExpress and DC Chemicals.[2][3]
Experimental Protocols
Protocol 1: Assessment of CYP450 Inhibition in Human Liver Microsomes
Objective: To determine the inhibitory potential of Dagrocorat on the activity of major CYP450 isoforms.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
CYP-isoform specific probe substrates (e.g., midazolam for CYP3A, dextromethorphan for CYP2D6)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A, quinidine for CYP2D6)
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Pre-incubation (for time-dependent inhibition): Pre-incubate Dagrocorat with HLMs and the NADPH regenerating system for a set period (e.g., 0, 15, 30 minutes) to allow for potential mechanism-based inactivation.
-
Incubation: Initiate the reaction by adding the isoform-specific probe substrate to the pre-incubation mixture. For direct inhibition, Dagrocorat is added concurrently with the substrate.
-
Reaction Termination: Stop the reaction at a specific time point (e.g., 10 minutes) by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at various concentrations of Dagrocorat. Determine the IC50 value by fitting the data to a four-parameter logistic equation. For time-dependent inhibition, calculate the Ki and kinact values.
Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway for Dagrocorat.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
Technical Support Center: Dagrocorat Hydrochloride and Cytochrome P450 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the interaction of Dagrocorat hydrochloride (PF-00251802) with Cytochrome P450 (CYP) enzymes. Dagrocorat is a selective high-affinity partial agonist of the glucocorticoid receptor and its potential for drug-drug interactions (DDIs) via CYP inhibition is a critical consideration for its development and use in clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective glucocorticoid receptor modulator (SGRM). It acts as a partial agonist of the glucocorticoid receptor (GR), which, upon binding, translocates to the nucleus to regulate the transcription of target genes. This modulation is intended to retain the anti-inflammatory effects of glucocorticoids while potentially reducing associated adverse effects.
Q2: Does this compound inhibit Cytochrome P450 enzymes?
A2: Yes, in vitro studies have shown that Dagrocorat is a reversible and time-dependent inhibitor of several key CYP enzymes. Specifically, it demonstrates inhibitory effects against CYP3A and CYP2D6, and to a lesser extent, CYP2C8 and CYP2C9.
Q3: What are the known IC50 and Ki values for Dagrocorat's inhibition of CYP enzymes?
A3: The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values from in vitro studies in human liver microsomes are summarized in the table below. These values indicate the concentration of Dagrocorat required to inhibit 50% of the enzyme's activity and its binding affinity to the enzyme, respectively.
Q4: Is the primary metabolite of Dagrocorat also a CYP inhibitor?
A4: Dagrocorat is metabolized to PF-04015475. This metabolite has been shown to be a time-dependent inhibitor of CYP3A in vitro, although it is a weak reversible inhibitor of the tested CYP enzymes.
Q5: What is time-dependent inhibition (TDI) and why is it important for Dagrocorat?
A5: Time-dependent inhibition is a type of enzyme inhibition where the extent of inhibition increases with the duration of pre-incubation of the inhibitor with the enzyme. Dagrocorat's TDI of CYP3A and CYP2D6 suggests that its inhibitory potential may increase over time. This is a critical consideration for predicting clinical drug-drug interactions, as TDI can lead to a more prolonged and potent inhibitory effect than reversible inhibition alone.
Data Presentation
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
| CYP Isoform | Inhibition Type | IC50 (µM) | Ki (µM) | Probe Substrate Used |
| CYP1A2 | Reversible | > 30 | - | Phenacetin |
| CYP2B6 | Reversible | > 30 | - | Bupropion |
| CYP2C8 | Reversible | 4.6 | - | Amodiaquine |
| CYP2C9 | Reversible | 2.5 | - | Diclofenac |
| CYP2C19 | Reversible | > 30 | - | (S)-Mephenytoin |
| CYP2D6 | Reversible & Time-Dependent | 1.1 | 0.57 | Dextromethorphan |
| CYP3A | Reversible & Time-Dependent | 1.3 | - | Midazolam |
Data sourced from in vitro studies using human liver microsomes.
Experimental Protocols
Representative Protocol for Determining IC50 of Dagrocorat on CYP Enzymes
This protocol is a representative example for determining the half-maximal inhibitory concentration (IC50) of Dagrocorat against various CYP isoforms using human liver microsomes.
1. Materials and Reagents:
-
This compound (test inhibitor)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform probe substrates (see Table 1)
-
Positive control inhibitors for each CYP isoform
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for stock solutions
-
96-well microplates
-
LC-MS/MS system for analysis
2. Preparation of Solutions:
-
Prepare a stock solution of Dagrocorat in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of Dagrocorat by serial dilution from the stock solution. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Prepare stock solutions of probe substrates and positive control inhibitors.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the human liver microsomes to each well. The protein concentration should be kept low to ensure linear reaction rates.
-
Add the Dagrocorat working solutions to the appropriate wells to achieve a range of final concentrations. Include wells with vehicle control (solvent only) and positive control inhibitors.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the specific CYP probe substrate to each well.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
4. Reaction Termination and Sample Processing:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
5. Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
The rate of metabolite formation is used to determine the percent of remaining enzyme activity at each Dagrocorat concentration relative to the vehicle control.
6. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the Dagrocorat concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Dagrocorat that causes 50% inhibition of the enzyme activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | - Pipetting errors- Inconsistent incubation times or temperatures- Microsome instability | - Ensure proper calibration and use of pipettes.- Use a temperature-controlled incubator and a consistent workflow.- Thaw microsomes on ice and use them promptly. Avoid repeated freeze-thaw cycles. |
| No or very low enzyme activity in control wells | - Inactive NADPH regenerating system- Degraded microsomes- Incorrect buffer pH | - Prepare fresh NADPH regenerating system.- Use a new batch of microsomes and verify their activity.- Check and adjust the pH of the buffer. |
| IC50 value is significantly different from expected | - Incorrect concentration of Dagrocorat or substrate- Substrate concentration is too high or too low relative to its Km value- Dagrocorat solubility issues | - Verify the concentrations of all stock and working solutions.- Ideally, the substrate concentration should be at or near its Km value for competitive inhibition studies.- Check the solubility of Dagrocorat in the final incubation medium. If precipitation is suspected, consider using a lower starting concentration or adding a solubilizing agent that does not affect enzyme activity. |
| Inconsistent results for time-dependent inhibition (IC50 shift assay) | - Insufficient pre-incubation time- Instability of Dagrocorat or its reactive metabolite | - Ensure the pre-incubation time is sufficient for the inhibitor to exert its effect (typically 30 minutes).- Assess the stability of Dagrocorat in the incubation mixture. |
Visualizations
Technical Support Center: Managing Dagrocorat Hydrochloride-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dagrocorat hydrochloride in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected side effects?
A1: this compound is a selective glucocorticoid receptor modulator (SGRM).[1] As it targets the glucocorticoid receptor (GR), its side effects in animal models are expected to be similar to those of traditional glucocorticoids, though potentially with a different profile due to its selective nature. These can include metabolic changes, immunosuppression, and effects on the musculoskeletal and integumentary systems.
Q2: What are the most commonly observed glucocorticoid-induced side effects in animal models?
A2: Based on extensive research with glucocorticoids, the most common side effects observed in animal models such as rats and mice include:
-
Osteoporosis: Characterized by decreased bone mineral density and increased fracture risk.[2][3][4]
-
Muscle Atrophy: A reduction in muscle mass and strength.[5][6]
-
Metabolic Syndrome-like features: Including insulin resistance and changes in fat distribution.
-
Behavioral Changes: Such as anxiety and depression-like behaviors.[9]
Q3: How can I monitor for the onset of these side effects in my animal models?
A3: Regular monitoring is crucial. For osteoporosis, periodic bone mineral density (BMD) measurements using techniques like dual-energy X-ray absorptiometry (DXA) are recommended. Muscle atrophy can be assessed by measuring grip strength and muscle mass. Skin atrophy is monitored by measuring skin thickness using calipers. Regular blood glucose and lipid profile monitoring can help detect metabolic changes. Behavioral tests such as the elevated plus maze and forced swim test can be used to assess behavioral alterations.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Rapid Onset of Side Effects
Possible Cause:
-
Incorrect Dosing: The dose of this compound may be too high for the specific animal model, strain, or age.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal vs. oral) may lead to more rapid absorption and higher peak concentrations.
-
Animal Health Status: Pre-existing health conditions in the animals can exacerbate side effects.
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations for dose preparation and administration.
-
Review Literature for Comparative Doses: Compare your dosing regimen with established protocols for other glucocorticoids in similar models.
-
Consider Dose Reduction: If side effects are severe, consider reducing the dose or frequency of administration.
-
Evaluate Animal Health: Ensure animals are healthy and free from underlying conditions before starting the experiment. Consult with a veterinarian if necessary.
-
Monitor Plasma Drug Levels: If possible, measure plasma concentrations of this compound to ensure they are within the expected therapeutic range.
Issue 2: Significant Weight Loss in Treated Animals
Possible Cause:
-
Muscle Atrophy: Glucocorticoid-induced muscle breakdown can lead to a significant decrease in body weight.
-
Reduced Food Intake: The drug may be causing malaise or affecting appetite.
-
Metabolic Changes: Alterations in metabolism can contribute to weight loss.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to identify any changes.
-
Assess Body Composition: Use techniques like DXA to differentiate between loss of lean mass (muscle) and fat mass.
-
Provide Nutritional Support: Consider providing a more palatable or energy-dense diet if appetite is suppressed.
-
Refine Dosing Regimen: A lower dose or a different administration schedule may mitigate the severity of weight loss.
Experimental Protocols & Data
Glucocorticoid-Induced Osteoporosis Model in Rats
This protocol is adapted from studies on glucocorticoid-induced osteoporosis and can be used as a starting point for studying the skeletal side effects of this compound.
Objective: To induce and monitor osteoporosis in a rat model.
Methodology:
-
Animal Model: Use skeletally mature female Wistar rats (approximately 6 months old).
-
Drug Administration: Administer this compound subcutaneously or via oral gavage daily for a period of 4 to 12 weeks. Doses should be based on preliminary dose-ranging studies. For reference, studies with other glucocorticoids have used doses ranging from 1.5 to 30 mg/kg/day of prednisone or equivalent.[3]
-
Monitoring:
-
Measure body weight weekly.
-
Perform DXA scans at baseline and at regular intervals (e.g., every 4 weeks) to assess bone mineral density (BMD) of the femur and lumbar spine.
-
At the end of the study, collect femurs for micro-computed tomography (μCT) analysis to evaluate bone microarchitecture and for biomechanical testing to assess bone strength.
-
Collect blood samples to measure bone turnover markers (e.g., osteocalcin, CTX-I).
-
Expected Quantitative Data (based on glucocorticoid studies):
| Parameter | Control Group | Glucocorticoid-Treated Group | Reference |
| Femoral BMD change from baseline | +2% to +5% | -10% to -25% | [10] |
| Compressive strength of vertebrae | Normal | Decreased by 20% to 40% | [10] |
| Trabecular bone volume (BV/TV) | 15% - 20% | 5% - 10% | [11] |
Glucocorticoid-Induced Muscle Atrophy Model in Mice
This protocol provides a framework for investigating the effects of this compound on skeletal muscle.
Objective: To induce and quantify muscle atrophy in a mouse model.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice.
-
Drug Administration: Administer this compound via daily intraperitoneal injections or in drinking water for 2 to 4 weeks. Dexamethasone has been used at doses of 1-5 mg/kg/day to induce atrophy.[12]
-
Monitoring:
-
Measure grip strength using a grip strength meter at baseline and weekly.
-
At the end of the study, dissect and weigh key muscles such as the tibialis anterior, gastrocnemius, and quadriceps.
-
Perform histological analysis on muscle cross-sections to measure muscle fiber cross-sectional area.
-
Analyze the expression of muscle atrophy-related genes (e.g., MuRF1, MAFbx) using qPCR.
-
Expected Quantitative Data (based on glucocorticoid studies):
| Parameter | Control Group | Glucocorticoid-Treated Group | Reference |
| Grip Strength | No significant change | Decreased by 15% to 30% | [6] |
| Tibialis Anterior Muscle Weight | Normal | Decreased by 20% to 40% | [12] |
| Muscle Fiber Cross-Sectional Area | Normal | Decreased by 25% to 50% | [6] |
Glucocorticoid-Induced Skin Atrophy Model in Hairless Rats
This protocol can be adapted to assess the dermatological side effects of this compound.
Objective: To induce and measure skin atrophy in a rat model.
Methodology:
-
Animal Model: Use hairless rats (e.g., SKH1) to facilitate skin thickness measurements.
-
Drug Administration: Apply a topical formulation of this compound to a defined area of the dorsal skin daily for 2 to 3 weeks. Alternatively, systemic administration can be used.
-
Monitoring:
-
Measure skinfold thickness at the application site using a caliper at baseline and at regular intervals.
-
At the end of the study, collect skin biopsies for histological analysis to measure epidermal and dermal thickness.
-
Analyze collagen content in skin samples.
-
Expected Quantitative Data (based on glucocorticoid studies):
| Parameter | Control Group | Glucocorticoid-Treated Group | Reference |
| Skinfold Thickness | No significant change | Decreased by 30% to 60% | [8] |
| Epidermal Thickness | Normal | Decreased by 40% to 70% | [2] |
| Dermal Collagen Content | Normal | Decreased by 20% to 50% | [2] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor, which is the primary mechanism through which this compound is expected to exert its effects and side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoid-induced muscle atrophy: mechanisms and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Shortened treatment duration of glucocorticoid-induced skin atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Corticosterone Administration-Induced Mood Disorders in Laboratory Rodents: Features, Mechanisms, and Research Perspectives [mdpi.com]
- 10. Glucocorticoid-induced osteoporosis in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A cell-autonomous role for the glucocorticoid receptor in skeletal muscle atrophy induced by systemic glucocorticoid exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dagrocorat Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dagrocorat hydrochloride. The following information is designed to address common challenges related to its bioavailability and provide systematic approaches to formulation development.
FAQs: Understanding and Troubleshooting this compound Bioavailability
Q1: We are observing low and variable in vivo exposure of this compound in our preclinical studies. What are the likely causes?
Low and variable oral bioavailability are common challenges for compounds with poor aqueous solubility. This compound's formulation requirements, often involving co-solvents and sonication for dissolution, suggest it is a poorly soluble compound. Therefore, the primary reasons for its low in vivo exposure are likely:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a major barrier to absorption.
-
Low Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream might be a contributing factor.
-
First-Pass Metabolism: this compound is a substrate and a time-dependent reversible inhibitor of CYP3A and CYP2D6 enzymes, which are abundant in the liver and intestinal wall.[1][2][3][4] This can lead to significant metabolism before the drug reaches systemic circulation.
Q2: How can we determine if the primary issue is solubility or permeability?
To select the most effective bioavailability enhancement strategy, it's crucial to understand whether the rate-limiting step is dissolution (solubility) or membrane permeation. This can be elucidated through the Biopharmaceutical Classification System (BCS). While the specific BCS class for this compound is not publicly available, you can perform in-house experiments to classify it.
Experimental Protocol: Provisional BCS Classification
-
Aqueous Solubility Determination:
-
Prepare saturated solutions of this compound in buffers with pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Equilibrate the solutions at 37°C for 24-48 hours.
-
Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
The highest dose administered in a clinical or preclinical study divided by its solubility at these pHs will determine if it is "highly soluble" or "poorly soluble."
-
-
Permeability Assessment (In Vitro):
-
Utilize cell-based assays, such as Caco-2 or MDCK cell monolayers, which are models of the intestinal epithelium.
-
Apply this compound to the apical side of the monolayer and measure its appearance on the basolateral side over time.
-
Compare the apparent permeability coefficient (Papp) to that of well-characterized high and low permeability reference compounds.
-
Based on the results, you can provisionally classify this compound:
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Given its characteristics, this compound is likely a BCS Class II or IV compound.
Q3: Based on a likely BCS Class II or IV classification, what are the initial strategies we should explore to improve bioavailability?
For poorly soluble compounds (BCS Class II and IV), the primary goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. Here are some recommended starting points:
-
Particle Size Reduction: Increasing the surface area of the drug powder can significantly enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can improve both solubility and dissolution.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems can enhance solubility and facilitate absorption via the lymphatic pathway, potentially bypassing some first-pass metabolism.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
Troubleshooting Guides and Experimental Protocols
Guide 1: Particle Size Reduction
Issue: Inconsistent dissolution profiles and poor bioavailability despite using simple aqueous suspensions.
Solution: Reduce the particle size of the this compound active pharmaceutical ingredient (API).
Experimental Protocol: Micronization and Nanonization
-
Micronization (Jet Milling):
-
Use a jet mill to reduce the particle size of the API to the micron range (1-10 µm).
-
Characterize the particle size distribution before and after milling using laser diffraction.
-
Perform in vitro dissolution studies on the micronized API and compare it to the unmilled material.
-
-
Nanonization (Wet Bead Milling or High-Pressure Homogenization):
-
For further enhancement, create a nanosuspension by milling the drug in a liquid medium with stabilizers.
-
Alternatively, use high-pressure homogenization to produce nanoparticles.
-
Analyze the particle size and stability of the nanosuspension.
-
The nanosuspension can be used directly as a liquid dosage form or dried to create a solid dosage form.
-
| Technique | Target Particle Size | Advantages | Disadvantages |
| Micronization | 1-10 µm | Established technology, suitable for many compounds. | May not be sufficient for very poorly soluble drugs. |
| Nanonization | < 1 µm | Significantly increases surface area and dissolution velocity. | Requires specialized equipment and formulation expertise to prevent particle aggregation. |
Guide 2: Amorphous Solid Dispersions
Issue: Rapid recrystallization of the amorphous form in aqueous media, leading to no significant improvement in bioavailability.
Solution: Optimize the polymer and drug loading in the solid dispersion to ensure stability.
Experimental Protocol: Preparation and Evaluation of Solid Dispersions
-
Polymer Screening:
-
Select a range of polymers commonly used for solid dispersions, such as PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), and HPMC-AS (HPMC-acetate succinate).
-
Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) using techniques like solvent evaporation or hot-melt extrusion.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Assess the physical stability of the solid dispersions under accelerated storage conditions (e.g., 40°C/75% RH).
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies in biorelevant media (e.g., FaSSIF and FeSSIF) to simulate the fed and fasted states of the small intestine.
-
Monitor for supersaturation and precipitation of the drug during the dissolution process.
-
| Polymer | Common Application | Key Feature |
| PVP K30 | Immediate-release formulations | Good solubilizer, but can be hygroscopic. |
| HPMC | Controlled or immediate-release | Forms a hydrophilic matrix. |
| HPMC-AS | Enteric or delayed-release | pH-dependent solubility, can maintain supersaturation. |
Guide 3: Lipid-Based Formulations
Issue: The developed lipid-based formulation is physically unstable, showing phase separation over time.
Solution: Systematically screen lipid excipients and optimize their ratios to form a stable Self-Emulsifying Drug Delivery System (SEDDS).
Experimental Protocol: SEDDS Formulation Development
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
Characterization of the SEDDS:
-
Prepare formulations within the optimal region and characterize them for self-emulsification time, droplet size distribution, and robustness to dilution.
-
The resulting microemulsion should have a droplet size of less than 100 nm for optimal absorption.
-
| Excipient Type | Examples | Function |
| Oil | Capryol 90, Labrafil M 1944 CS | Solubilizes the lipophilic drug. |
| Surfactant | Cremophor EL, Kolliphor RH 40 | Forms the oil-water interface, enabling emulsification. |
| Co-surfactant | Transcutol HP, Plurol Oleique CC 497 | Improves the emulsification process and can increase drug solubility. |
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Logical relationships between bioavailability challenges and enhancement strategies.
References
Validation & Comparative
Dagrocorat Hydrochloride vs. Traditional Glucocorticoids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of Dagrocorat hydrochloride, a selective glucocorticoid receptor modulator (SGRM), and traditional glucocorticoids. The information is supported by data from clinical trials to assist researchers and drug development professionals in their understanding of these compounds.
Introduction: A New Approach to Glucocorticoid Therapy
Traditional glucocorticoids, such as prednisone, have long been a cornerstone in the treatment of inflammatory diseases due to their potent anti-inflammatory and immunosuppressive effects.[1][2] However, their clinical utility is often limited by a wide range of side effects, including metabolic changes and bone density loss.[1][3] this compound, a nonsteroidal SGRM, represents a novel approach designed to separate the anti-inflammatory effects of glucocorticoids from their adverse effects.[4]
Mechanism of Action: Transrepression vs. Transactivation
The therapeutic and adverse effects of glucocorticoids are mediated through the glucocorticoid receptor (GR).[5][6][7] Upon binding, the GR can modulate gene expression through two primary pathways:
-
Transrepression: The GR complex interacts with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[1][2][7]
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of various genes. This pathway is associated with many of the metabolic and other side effects of glucocorticoids.[1][2][7]
Traditional glucocorticoids are non-selective agonists, meaning they activate both the transrepression and transactivation pathways.
This compound is a selective glucocorticoid receptor modulator (SGRM), also known as a dissociated agonist of the glucocorticoid receptor (DAGR).[4] It is designed to preferentially induce the transrepression pathway while having minimal effect on the transactivation pathway. This selective action aims to retain the anti-inflammatory benefits while reducing the incidence of mechanism-based side effects.
Comparative Efficacy Data
A phase IIb, multicenter, double-blind, parallel-group, active- and placebo-controlled trial (NCT01393639) evaluated the efficacy and safety of fosdagrocorat (a prodrug of dagrocorat) in patients with moderate to severe rheumatoid arthritis (RA) on stable methotrexate therapy.
Clinical Efficacy in Rheumatoid Arthritis
The primary efficacy endpoint was the American College of Rheumatology 20% improvement criteria (ACR20) response at week 8.
| Treatment Group | ACR20 Response Rate (Week 8) |
| Placebo | 37% |
| Prednisone 5 mg | 51% |
| Prednisone 10 mg | 71% |
| Fosdagrocorat 1 mg | 47% |
| Fosdagrocorat 5 mg | 61% |
| Fosdagrocorat 10 mg | 69% |
| Fosdagrocorat 15 mg | 73% |
| Data from the NCT01393639 clinical trial. |
Fosdagrocorat at doses of 10 mg and 15 mg demonstrated efficacy similar to 10 mg of prednisone.
Another key efficacy measure was the change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-4[CRP]).
| Treatment Group | Mean Change from Baseline in DAS28-4(CRP) (Week 8) |
| Prednisone 10 mg | -2.11 |
| Fosdagrocorat 10 mg | -2.20 |
| Data from the NCT01393639 clinical trial. A more negative score indicates greater improvement. |
Biomarkers of Safety
The study also assessed biomarkers of bone turnover and glucose metabolism to compare the safety profiles.
Bone Formation Marker (P1NP)
| Treatment Group | Mean Percentage Change from Baseline in P1NP (Week 8) |
| Placebo | -5.7% |
| Prednisone 5 mg | -26.3% |
| Prednisone 10 mg | -41.5% |
| Fosdagrocorat 10 mg | -29.3% |
| Fosdagrocorat 15 mg | -37.1% |
| P1NP (Procollagen type I N-terminal propeptide) is a marker of bone formation. A larger decrease suggests a greater negative impact on bone formation. Data from the NCT01393639 clinical trial. |
Glycosylated Hemoglobin (HbA1c)
| Treatment Group | Mean Change from Baseline in HbA1c (Week 8) |
| Placebo | +0.03% |
| Prednisone 5 mg | +0.08% |
| Prednisone 10 mg | +0.15% |
| Fosdagrocorat 10 mg | -0.03% |
| Fosdagrocorat 15 mg | -0.04% |
| HbA1c is a measure of long-term glucose control. An increase suggests a negative impact on glucose metabolism. Data from the NCT01393639 clinical trial. |
The results suggest that fosdagrocorat, at doses with comparable anti-inflammatory efficacy to 10 mg of prednisone, had a safety profile more similar to 5 mg of prednisone regarding its effects on bone formation and glucose metabolism.
Experimental Protocols
The following is a summary of the methodology for the key clinical trial (NCT01393639) comparing fosdagrocorat and prednisone.
Study Design
This was a 12-week, phase IIb, multicenter, double-blind, parallel-group, active- and placebo-controlled trial in patients with active RA.
Patient Population
-
Adults with moderate to severe rheumatoid arthritis.
-
Inadequate response to methotrexate.
-
Stable methotrexate dose for at least 4 weeks prior to screening.
Interventions
Patients were randomized to receive one of the following once daily for 8 weeks:
-
Fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg)
-
Prednisone (5 mg or 10 mg)
-
Placebo
This was followed by a 4-week tapering period and a 1-week washout.
Efficacy Assessments
-
ACR20/50/70 Response: Assessed at weeks 2, 4, 8, and 12. The ACR criteria measure improvement in tender and swollen joint counts, as well as at least three of the following five parameters:
-
Patient assessment of pain
-
Patient global assessment of disease activity
-
Physician global assessment of disease activity
-
Patient assessment of physical function
-
C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR)
-
-
DAS28-4(CRP): Calculated at baseline and at each study visit.
Safety and Biomarker Assessments
-
Bone Turnover Markers:
-
Serum P1NP (procollagen type I N-terminal propeptide) for bone formation.
-
Urinary N-telopeptide of type I collagen (uNTx) for bone resorption.
-
Samples were collected at baseline and at weeks 4, 8, and 12.
-
-
Metabolic Markers:
-
Fasting plasma glucose and HbA1c were measured at baseline and at weeks 4, 8, and 12.
-
-
Adverse Events: Monitored throughout the study.
Conclusion
This compound, through its selective modulation of the glucocorticoid receptor, presents a promising therapeutic approach. Clinical data suggests that its prodrug, fosdagrocorat, can achieve anti-inflammatory efficacy comparable to traditional glucocorticoids like prednisone, but with a potentially improved safety profile, particularly concerning effects on bone formation and glucose metabolism. This dissociation of efficacy from adverse effects supports the therapeutic potential of SGRMs in the treatment of inflammatory conditions. Further long-term studies are warranted to fully establish the clinical benefit and safety of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Dagrocorat Hydrochloride: A Comparative Analysis of a Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dagrocorat hydrochloride (PF-00251802), a selective glucocorticoid receptor modulator (SGRM), with other glucocorticoids and SGRMs. The information is intended to support research and development efforts by offering objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While this compound's development for rheumatoid arthritis was discontinued, the available data provides valuable insights into its mechanism and comparative efficacy.
Performance Comparison
The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the anti-inflammatory effects and potential side effects of this compound and other relevant compounds.
In Vitro Anti-inflammatory Potency
| Compound | Cell Line | Assay | Parameter | Result |
| Dagrocorat (PF-00251802) | A549 (Human Lung Carcinoma) | IL-1β-induced IL-6 Release | % Inhibition | 78% |
| Prednisolone | A549 (Human Lung Carcinoma) | IL-1β-induced IL-6 Release | % Inhibition | 100% |
| GRM-01 | A549 (Human Lung Carcinoma) | IL-1β-induced IL-6 Release | % Inhibition | 93% |
| Dagrocorat (PF-00251802) | Human Whole Blood | LPS-induced TNFα Release | IC50 | Not Reported |
| AZD9567 | Human Whole Blood | LPS-induced TNFα Release | IC50 | Similar to Prednisolone |
| Prednisolone | Human Whole Blood | LPS-induced TNFα Release | IC50 | Not Reported |
In Vivo Efficacy in Rheumatoid Arthritis Model
| Treatment Group | Model | Primary Endpoint | Result (Change from Baseline) | p-value vs. Placebo | p-value vs. Prednisone |
| Fosdagrocorat 10 mg (Prodrug of Dagrocorat) | Phase 2, Rheumatoid Arthritis Patients | DAS28-4(CRP) at Week 2 | -1.69 | < 0.05 | Not Significant |
| Fosdagrocorat 25 mg (Prodrug of Dagrocorat) | Phase 2, Rheumatoid Arthritis Patients | DAS28-4(CRP) at Week 2 | -2.22 | < 0.05 | < 0.001 |
| Prednisone 5 mg | Phase 2, Rheumatoid Arthritis Patients | DAS28-4(CRP) at Week 2 | -1.17 | Not Applicable | Not Applicable |
| Placebo | Phase 2, Rheumatoid Arthritis Patients | DAS28-4(CRP) at Week 2 | -0.96 | Not Applicable | Not Applicable |
Key Experimental Protocols
In Vitro IL-6 Inhibition Assay in A549 Cells
Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in human lung carcinoma cells (A549) stimulated with interleukin-1β (IL-1β).
Methodology:
-
Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing the test compounds (e.g., Dagrocorat, prednisolone) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: After a 1-hour pre-incubation with the compounds, cells are stimulated with recombinant human IL-1β (e.g., at 1 ng/mL) to induce IL-6 production.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
IL-6 Quantification: The concentration of IL-6 in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-6 production for each compound concentration is calculated relative to the vehicle-treated, IL-1β-stimulated control.
Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a well-established animal model of rheumatoid arthritis.
Methodology:
-
Animal Model: Male Lewis rats are typically used for this model.
-
Collagen Emulsion Preparation: Bovine type II collagen is dissolved in 0.05 M acetic acid and emulsified with an equal volume of complete Freund's adjuvant (CFA).
-
Primary Immunization: On day 0, rats are anesthetized and injected intradermally at the base of the tail with 100 µL of the collagen emulsion.
-
Booster Immunization: On day 7, a booster injection of type II collagen emulsified in incomplete Freund's adjuvant is administered in the same manner.
-
Treatment Administration: Treatment with the test compound (e.g., Dagrocorat administered orally or via another appropriate route) or vehicle control begins at the onset of clinical signs of arthritis (typically around day 10-12) and continues daily for a specified duration (e.g., 14-21 days).
-
Arthritis Severity Assessment: The severity of arthritis in each paw is scored daily or on alternate days using a macroscopic scoring system (e.g., 0 = no signs of inflammation; 4 = severe inflammation with ankylosis). The scores for all paws are summed to obtain a total arthritis score per animal.
-
Paw Swelling Measurement: Paw volume or thickness is measured using a plethysmometer or caliper at regular intervals.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and their joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Arthritis scores, paw swelling, and histological scores are compared between the treatment and control groups to determine the efficacy of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of glucocorticoid receptors and a typical workflow for in vitro anti-inflammatory screening.
Caption: Glucocorticoid Receptor Signaling Pathways
Caption: In Vitro Anti-inflammatory Screening Workflow
Head-to-head comparison of Dagrocorat and Fosdagrocorat in vivo
A comprehensive analysis of the in vivo performance, pharmacokinetics, and mechanism of action of the selective glucocorticoid receptor modulators, Dagrocorat and its prodrug, Fosdagrocorat.
Introduction
Dagrocorat (PF-00251802) and its phosphate ester prodrug, Fosdagrocorat (PF-04171327), are nonsteroidal selective glucocorticoid receptor modulators (SGRMs) that were under development for the treatment of rheumatoid arthritis.[1][2] As SGRMs, they were designed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing associated adverse effects. This is achieved by selectively modulating the glucocorticoid receptor (GR) to favor transrepression, the mechanism largely responsible for anti-inflammatory effects, over transactivation, which is linked to many of the undesirable side effects of glucocorticoids.[3][4] Fosdagrocorat was specifically developed to improve the pharmacokinetic profile of Dagrocorat.[2] This guide provides a detailed head-to-head comparison of their in vivo performance based on available preclinical and clinical data.
Mechanism of Action: Selective Glucocorticoid Receptor Modulation
Both Dagrocorat and Fosdagrocorat function by binding to the glucocorticoid receptor. Upon administration, Fosdagrocorat is rapidly converted to the active moiety, Dagrocorat.[4] Dagrocorat, a partial agonist of the GR, then interacts with the receptor.[5] The resulting complex is believed to adopt a conformation that preferentially interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression). This mechanism is thought to be the primary driver of their anti-inflammatory effects. In contrast, the complex has a reduced ability to bind to glucocorticoid response elements (GREs) on DNA, thereby limiting the transactivation of genes associated with metabolic side effects, such as those involved in glucose metabolism and bone turnover.[4]
Figure 1: Simplified signaling pathway of Dagrocorat as a selective glucocorticoid receptor modulator.
Pharmacokinetics: The Prodrug Advantage
Fosdagrocorat was developed as a phosphate ester prodrug of Dagrocorat to enhance its pharmacokinetic properties. While direct head-to-head preclinical pharmacokinetic data is limited in publicly available literature, clinical studies provide insights into the profiles of both compounds following oral administration of Fosdagrocorat.
| Parameter | Dagrocorat (active metabolite) | Fosdagrocorat (prodrug) | Reference |
| Absorption | Rapidly absorbed following oral administration of Fosdagrocorat. | Converted to Dagrocorat by alkaline phosphatases in the gut wall. | [4] |
| Metabolism | Undergoes oxidative and conjugative metabolism, primarily by CYP3A4 to an N-oxide metabolite. | - | [6] |
| Half-life (t½) | Approximately 35 hours in patients with rheumatoid arthritis. | Not applicable as it is rapidly converted. | [2] |
| Clearance | Mean oral clearance of approximately 4.74 L/h in patients with rheumatoid arthritis. | - | [2] |
In Vivo Efficacy: Clinical Trial Data in Rheumatoid Arthritis
The in vivo efficacy of Dagrocorat is best represented by the clinical trials conducted with its prodrug, Fosdagrocorat, in patients with rheumatoid arthritis.
Phase IIb Study in Rheumatoid Arthritis
A 12-week, randomized, double-blind, placebo- and active-controlled Phase IIb study evaluated the efficacy and safety of various doses of Fosdagrocorat in patients with moderate to severe rheumatoid arthritis.[4][7]
| Efficacy Endpoint (Week 8) | Fosdagrocorat 10 mg | Fosdagrocorat 15 mg | Prednisone 10 mg | Placebo | Reference |
| ACR20 Response Rate | 69% | 73% | 71% | 37% | [4][7] |
| Change from Baseline in DAS28-4(CRP) | Statistically significant improvement vs. placebo. | Statistically significant improvement vs. placebo. | Statistically significant improvement vs. placebo. | - | [8] |
ACR20: American College of Rheumatology 20% improvement criteria; DAS28-4(CRP): Disease Activity Score in 28 joints using C-reactive protein.
In Vivo Safety and Tolerability
A key objective in the development of SGRMs is to dissociate the anti-inflammatory effects from the adverse effects commonly associated with glucocorticoids.
Biomarkers of Bone Metabolism
The Phase IIb study also assessed the impact of Fosdagrocorat on biomarkers of bone formation (procollagen type 1 N-terminal peptide, P1NP) and resorption (urinary N-telopeptide to urinary creatinine ratio, uNTx:uCr).[4][7]
| Safety Biomarker (Week 8) | Fosdagrocorat (1, 5, 10 mg) | Prednisone 5 mg | Reference |
| % Change from Baseline in P1NP | Met non-inferiority criteria to prednisone 5 mg. | - | [4][7] |
Metabolic Effects
All doses of Fosdagrocorat were found to reduce glycosylated hemoglobin (HbA1c) levels.[4][7]
Experimental Protocols
Phase IIb Clinical Trial in Rheumatoid Arthritis (NCT01393639)
-
Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group, active- and placebo-controlled trial.
-
Participants: 323 patients with moderate to severe rheumatoid arthritis.
-
Interventions: Patients were randomized to receive once-daily oral doses of Fosdagrocorat (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo.
-
Primary Endpoints:
-
American College of Rheumatology 20% improvement criteria (ACR20) response at week 8.
-
Percentage change from baseline in biomarkers of bone formation (P1NP) and resorption (uNTx:uCr) at week 8.
-
-
Secondary Endpoints: Included other ACR response rates (ACR50, ACR70), change from baseline in DAS28-4(CRP), and other safety assessments.[4][7]
Figure 2: Experimental workflow for the Phase IIb clinical trial of Fosdagrocorat in rheumatoid arthritis.
Conclusion
References
- 1. The Synthesis and Structural Requirements for Measuring Glucocorticoid Receptor Expression In Vivo with (±)-11C-YJH08 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fosdagrocorat - Wikipedia [en.wikipedia.org]
- 4. Population Pharmacokinetics of Fosdagrocorat (PF-04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Profile Showdown: Dagrocorat Hydrochloride vs. Dexamethasone
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory and immunosuppressive therapies, the quest for agents with improved safety profiles over traditional glucocorticoids like dexamethasone remains a critical endeavor. Dagrocorat hydrochloride, a selective glucocorticoid receptor modulator (SGRM), emerged as a potential alternative, aiming to dissociate the anti-inflammatory effects from the metabolic and other adverse effects associated with conventional glucocorticoids. Although the clinical development of this compound was discontinued in early phases, an examination of the available preclinical and clinical data, particularly from studies of its prodrug fosdagrocorat, offers valuable insights into its safety profile in comparison to the widely used corticosteroid, dexamethasone.
This guide provides an objective comparison of the safety profiles of this compound and dexamethasone, drawing upon available experimental data from preclinical and clinical studies.
Comparative Safety Data
The following tables summarize the available quantitative safety data for fosdagrocorat (the prodrug of this compound) and dexamethasone. It is important to note that direct head-to-head preclinical toxicology and Phase I clinical trial data for this compound are limited in the public domain due to the discontinuation of its development. The data for fosdagrocorat is derived from a Phase IIb clinical trial in patients with rheumatoid arthritis.
Table 1: Clinical Trial Adverse Events (Fosdagrocorat vs. Prednisone - a comparator for Dexamethasone)
| Adverse Event Category | Fosdagrocorat (1, 5, 10, 15 mg) | Prednisone (5, 10 mg) | Placebo |
| Treatment-Related AEs | 19.5% (63/323 patients) | Similar to Fosdagrocorat | Not explicitly stated |
| Serious AEs | 2.8% (9/323 patients) | Similar to Fosdagrocorat | Not explicitly stated |
| Adrenal Insufficiency | 0 patients | 0 patients | 0 patients |
| Significant Infections | 0 patients | 0 patients | 0 patients |
Data from a 12-week, Phase IIb, randomized controlled trial of fosdagrocorat in patients with moderate to severe rheumatoid arthritis (NCT01393639)[1]. Prednisone is a glucocorticoid with a similar, though not identical, side effect profile to dexamethasone.
Table 2: Effects on Biomarkers of Bone Turnover and HPA Axis Suppression (Fosdagrocorat vs. Prednisone)
| Biomarker | Fosdagrocorat (1, 5, 10 mg) | Prednisone (5 mg) |
| Bone Formation (P1NP) | Non-inferiority criteria met | - |
| Bone Resorption (uNTx:uCr) | Varied considerably | - |
| HPA Axis Suppression (Serum Cortisol) | Dose-dependent reduction | - |
Data from the same Phase IIb trial of fosdagrocorat[1]. P1NP: procollagen type 1 N-terminal peptide; uNTx:uCr: urinary N-telopeptide to urinary creatinine ratio.
Table 3: Preclinical Toxicology Profile of Dexamethasone
| Study Type | Animal Model | Key Findings |
| Repeat-Dose Toxicity | Rats | Thymus involution, morphological changes in the adrenal gland, decreased corticosterone and white blood cell counts at doses >10 µg/kg bw/day.[2] |
| Repeat-Dose Toxicity | Dogs | Target organs: thymus and adrenal gland. Reduced plasma corticosteroid concentrations and hepatic glycogen, increased serum lipid levels.[2] |
| Developmental Toxicity | Rats | Maternal toxicity at ≥50 µg/kg bw/day. Structural malformations (hydrops fetalis, cleft palate) at ≥1000 µg/kg bw/day. NOEL for embryotoxicity: 10 µg/kg bw/day.[2] |
| Safety Pharmacology | Rabbits, Monkeys | Ocular implants: Transient and expected systemic effects (lower body weight, hematological and serum chemistry changes, immune system organ and adrenal pathology). Low incidence of posterior cortical lens opacities in rabbits with repeat doses.[3] |
NOEL: No-Observed-Effect Level
Experimental Protocols
Fosdagrocorat Phase IIb Clinical Trial (NCT01393639) Safety Assessments [1][4]
-
Adverse Events (AEs): AEs were monitored and recorded throughout the 12-week study and a 4-week tapering period.
-
Laboratory Tests: Standard hematology and serum chemistry panels were assessed at baseline and regular intervals.
-
Biomarkers of Bone Turnover:
-
Bone Formation: Serum procollagen type 1 N-terminal peptide (P1NP) was measured at baseline and week 8.
-
Bone Resorption: The ratio of urinary N-telopeptide to urinary creatinine (uNTx:uCr) was measured at baseline and week 8.
-
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Serum cortisol levels were measured to assess the degree of HPA axis suppression.
-
Metabolic Parameters: Glycosylated hemoglobin (HbA1c) and fasting plasma glucose were monitored.
Standard Preclinical Toxicology Studies for Corticosteroids (based on ICH Guidelines) [5][6][7]
-
Repeat-Dose Toxicity Studies: Typically conducted in two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of target organs.
-
Safety Pharmacology Studies: Evaluate the potential effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.
-
Reproductive and Developmental Toxicity Studies: Assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Signaling Pathways
Dexamethasone: A Classical Glucocorticoid
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding leads to the dissociation of heat shock proteins, allowing the activated GR-ligand complex to translocate to the nucleus. In the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. This mechanism is also associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes.
Dexamethasone Signaling Pathway
This compound: A Selective Glucocorticoid Receptor Modulator (SGRM)
Dagrocorat, as an SGRM, is designed to selectively modulate the activity of the glucocorticoid receptor. The primary goal of SGRMs is to favor the transrepression pathway, which is believed to be responsible for the anti-inflammatory effects, while minimizing the transactivation pathway that contributes to many of the adverse effects of classical glucocorticoids. This "dissociation" of effects is the key theoretical advantage of SGRMs.
Dagrocorat (SGRM) Signaling Pathway
Conclusion
The available data suggests that this compound, through its prodrug fosdagrocorat, held the potential for an improved safety profile compared to traditional glucocorticoids like dexamethasone, particularly concerning metabolic and bone-related side effects. The Phase IIb clinical trial of fosdagrocorat demonstrated a comparable incidence of overall adverse events to prednisone at the doses tested, with no reported cases of adrenal insufficiency or significant infections[1]. The desired dissociation of anti-inflammatory efficacy from effects on bone turnover markers was observed to some extent, with fosdagrocorat showing a more favorable profile on a marker of bone formation compared to prednisone[1].
However, the discontinuation of Dagrocorat's development in Phase I trials means that a comprehensive, direct comparison of its safety profile with dexamethasone remains incomplete. The lack of extensive long-term safety data for Dagrocorat is a significant limitation. Dexamethasone, while having a well-documented and extensive side-effect profile, has been in clinical use for decades, providing a vast amount of safety data across various patient populations and indications.
For researchers and drug development professionals, the story of Dagrocorat underscores the ongoing challenge and importance of developing SGRMs that can truly separate the beneficial anti-inflammatory actions of glucocorticoids from their detrimental side effects. While the clinical journey of Dagrocorat may have ended, the insights gained from its investigation continue to inform the development of the next generation of safer anti-inflammatory therapies.
References
- 1. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal Procedures for Dagrocorat Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety, operational, and disposal protocols for Dagrocorat hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Disclaimer: This guide is for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) before handling or disposing of this chemical. All procedures must comply with local, state, and federal regulations.
Key Safety and Chemical Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Understanding its properties is the first step toward safe handling.
| Property | Value |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Molecular Formula | C₂₉H₃₀ClF₃N₂O₂[1] |
| Molecular Weight | 531.01 g/mol [1] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area.[1] |
Standard Disposal Protocol
The primary disposal route for this compound and its waste is through an approved chemical waste management company. Never dispose of this chemical down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: Lab coat or other impervious clothing.[1]
-
Respiratory Protection: Use a suitable respirator if dust or aerosols may be generated.[1]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container.
-
Place contaminated consumables (e.g., weigh boats, pipette tips, gloves, and wipes) in a designated, durable, and leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
The first rinse of any glassware that has come into contact with the chemical must also be collected as hazardous waste.
-
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent if applicable.
-
Keep waste containers securely sealed except when adding waste.
-
Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
Step 4: Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The waste will be transported to an approved waste disposal plant for incineration or other appropriate treatment in accordance with regulations.[1]
Accidental Spill Protocol
In the event of a spill, prioritize safety and containment.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess and Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as listed above. For large or unmanageable spills, evacuate and call your institution's emergency response team.
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup:
-
Solid Spills: Gently sweep or scoop the material to avoid generating dust.
-
Liquid Spills: Use an absorbent material, such as diatomite or a universal binder, to soak up the liquid.[1]
-
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal: Place all cleanup materials (absorbents, contaminated wipes, etc.) into a designated hazardous waste container and dispose of it following the standard protocol.
Process Visualizations
This compound Disposal Workflow
References
Personal protective equipment for handling Dagrocorat hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dagrocorat hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Communication
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
It is imperative to wash skin thoroughly after handling and to avoid releasing it into the environment.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary method of exposure control, with PPE providing an essential secondary barrier.
Recommended PPE for Handling this compound
| Situation | Required Personal Protective Equipment |
| Routine Handling (Solid) | Eye/Face Protection: Safety glasses with side shields or goggles. |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile). | |
| Skin and Body Protection: Laboratory coat. | |
| Routine Handling (in Solution) | Eye/Face Protection: Chemical safety goggles. A face shield may be required for splash hazards. |
| Hand Protection: Double gloving with chemical-resistant gloves. | |
| Skin and Body Protection: Chemical-resistant laboratory coat or gown. | |
| Spill or Accidental Release | Eye/Face Protection: Chemical safety goggles and a face shield. |
| Hand Protection: Heavy-duty, chemical-resistant gloves over standard laboratory gloves. | |
| Skin and Body Protection: Chemical-resistant suit or apron over a laboratory coat. | |
| Respiratory Protection: An N95-rated respirator or higher, depending on the scale of the spill and potential for aerosolization. |
Operational Plans: Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: Conduct all handling of this compound powder and solutions in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing the solid compound, do so on a tared, contained surface within the fume hood to prevent contamination of the balance. Use appropriate tools (e.g., spatulas) to handle the material. Avoid generating dust.[1]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.[1] Remove PPE in the designated area, avoiding cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Prohibited Actions: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage Conditions:
-
In Solvent: Store at -80°C.[1] Stock solutions at -80°C are stable for up to 6 months, while at -20°C, they are stable for 1 month.[4][5]
-
General: Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
Emergency and Disposal Plans
Spill Management Protocol:
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.[1]
-
Containment: For liquid spills, absorb the material with an inert, absorbent material such as diatomite or universal binders.[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collection and Disposal: Collect all contaminated materials, including absorbents and cleaning supplies, into a labeled, sealed container for hazardous waste.[1]
Caption: Workflow for managing a chemical spill of this compound.
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Collection: Place all waste into a clearly labeled, sealed container.
-
Disposal: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations at an approved waste disposal plant.[1] Do not dispose of it down the drain or in general waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
